Phenazolam

Catalog No.
S1918583
CAS No.
87213-50-1
M.F
C17H12BrClN4
M. Wt
387.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenazolam

CAS Number

87213-50-1

Product Name

Phenazolam

IUPAC Name

8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

Molecular Formula

C17H12BrClN4

Molecular Weight

387.7 g/mol

InChI

InChI=1S/C17H12BrClN4/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)19)13-8-11(18)6-7-15(13)23(10)16/h2-8H,9H2,1H3

InChI Key

BUTCFAZTKZDYCN-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4Cl

Phenazolam is an analytical reference standard categorized as a benzodiazepine. This product is intended for research and forensic applications.

Chemical and Structural Profile of Phenazolam

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core chemical identity and known structural characteristics of Phenazolam:

Property Description
IUPAC Name 8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine [1] [2] [3]
Systematic Name 8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine [3]
CAS Number 87213-50-1 [1] [3]
Molecular Formula C₁₇H₁₂BrClN₄ [1] [2] [3]
Molecular Weight 387.7 g/mol [1] [2] [3]
Chemical Class Triazolo-benzodiazepine derivative [1] [3]
Structural Features Triazole ring fused to a benzodiazepine core; bromine substituent at the 8-position; chlorine atom on the 2-position phenyl ring [3]

This compound is classified as a novel or designer benzodiazepine, defined as an emergent substance not used medicinally and often sourced from early drug discovery research [2] [4]. Its core structure includes a triazole ring fused to the diazepine ring, a characteristic of the potent triazolobenzodiazepine subclass (which also includes pharmaceuticals like triazolam and alprazolam) [1] [4]. The bromine and chlorine substituents are believed to enhance its affinity for the GABAₐ receptor and potentially delay its hepatic clearance compared to non-halogenated benzodiazepines [3].

Pharmacological Mechanism of Action

Like all classical and designer benzodiazepines, this compound's primary mechanism is the positive allosteric modulation of the γ-aminobutyric acid type A (GABAₐ) receptor [4] [3]. The following diagram illustrates this molecular mechanism and its downstream effects:

G cluster_0 Pharmacological Effects This compound This compound GABAA_Receptor GABAₐ Receptor (α-γ subunit interface) This compound->GABAA_Receptor Binds to GABA GABA GABA->GABAA_Receptor Binds to ChlorideInflux Increased Chloride Ion (Cl⁻) Influx GABAA_Receptor->ChlorideInflux Enhances NeuronalHyperpolarization Neuronal Hyperpolarization ChlorideInflux->NeuronalHyperpolarization Effects Effects NeuronalHyperpolarization->Effects Anxiolysis Anxiolysis Effects->Anxiolysis Results in Sedation Sedation Effects->Sedation Results in Hypnosis Hypnosis Effects->Hypnosis Results in MuscleRelaxation Muscle Relaxation Effects->MuscleRelaxation Results in AnterogradeAmnesia Anterograde Amnesia Effects->AnterogradeAmnesia Results in Anticonvulsant Anticonvulsant Effects->Anticonvulsant Results in

Molecular mechanism of this compound as a positive allosteric modulator of the GABAₐ receptor.

This binding increases the frequency of channel-opening events when GABA is present, enhancing the inhibitory current and leading to neuronal hyperpolarization [4] [5] [3]. The specific pharmacological effects are mediated by receptor subtypes containing different α subunits [4] [6]:

  • Sedative, amnesic, and anticonvulsant effects are linked to GABAA receptors containing the α1 subunit.
  • Anxiolytic effects are mediated by receptors with the α2 subunit.

Analytical Detection and Forensic Toxicology

The identification of this compound in biological and seized samples presents challenges due to its low dosage and structural similarity to other benzodiazepines. Advanced analytical techniques are required [7] [3].

Aspect Methodologies & Findings
General Analytical Challenge Low therapeutic index and structural similarity to licensed benzodiazepines complicate toxicological screening [3].
Recommended Techniques Liquid Chromatography with High-Resolution Mass Spectrometry (LC-HRMS) [2] [3]
Reported Mass Spectrometry Data Molecular Ion [M+]: m/z 386; Protonated Molecule [M+H]+: m/z 387.0007 [2]
Detection in Biological Matrices Hair analysis of a structural analog (flubromazolam) detected at 0.6 pg/mg two weeks post-ingestion, suggesting this compound could persist in keratin matrices for similar durations [3].
Context in Adverse Events Designer benzodiazepines are frequently implicated in polydrug scenarios. A forensic review noted they were identified in 48% of postmortem and 83% of driving under the influence of drugs (DUID) cases [7].

Toxicity and Public Health Risks

Direct clinical reports on this compound are scarce, but data from related potent triazolobenzodiazepines and designer benzodiazepines in general highlight significant risks [7] [3].

Risk Category Manifestations and Contributing Factors

| Acute Toxicity & Overdose | Neurological: Prolonged somnolence (12–72 hours), ataxia, anterograde amnesia [3]. Cardiovascular: Hypotension with paradoxical tachycardia or bradycardia [3]. Respiratory: Dose-dependent depression of ventilatory drive, significantly exacerbated by opioid co-ingestion [7] [8] [3]. | | Chronic Effects | Tolerance: Rapid development, requiring higher doses [3] [6]. Dependence: Physical withdrawal symptoms (anxiety, insomnia, tremors, seizures) within 24–48 hours of discontinuation [3] [9] [6]. Cognitive Impairment: Persistent deficits in episodic memory and executive function [3] [9]. | | Polydrug Use | Extremely dangerous and common, particularly combination with opioids and other CNS depressants, leading to synergistic respiratory depression and increased fatalities [7] [8]. Illegally manufactured fentanyls are sometimes polluted with benzodiazepines [8]. |

Knowledge Gaps and Research Limitations

A critical challenge for researchers is the scarcity of robust, primary data on this compound. Key limitations include:

  • Limited Pharmacokinetic Data: Specific human data on absorption, distribution, metabolism, half-life, and elimination for this compound is unavailable. Predictions are based on structurally similar compounds like flubromazolam [3].
  • Lack of Clinical Trials: Having never been developed for medical use, there are no formal human safety or efficacy studies. Information on adverse events is derived from forensic case reports, user self-reports, and analyses of related substances [1] [4] [7].
  • Analytical Standard Gaps: While reference standards are available commercially for forensic and research applications, the lack of validated, widespread analytical methods means total cases of use and exposure are likely underreported [7] [3].

References

Phenazolam discovery and first identification Sweden 2016

Author: Smolecule Technical Support Team. Date: February 2026

Phenazolam Overview and History

This compound, also known as Clobromazolam or DM-II-90, is a potent triazolobenzodiazepine derivative that acts as a sedative and hypnotic agent [1]. The following table summarizes its core identifiers:

Property Description
IUPAC Name 8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine [1]
Molecular Formula C₁₇H₁₂BrClN₄ [1]
Molar Mass 387.67 g·mol⁻¹ [1]
Initial Discovery Early 1980s (synthesized but never developed for medical use) [1]
First Identified as Designer Drug March 2016, in seized samples by a laboratory in Sweden [1]

Legal Status

This compound is not approved for medical use and is controlled in several countries due to its potential for abuse. Its legal status has evolved since its identification on the designer drug market [1].

G Start This compound First Synthesized A Early 1980s Start->A B Not developed for medical use A->B C Emerges as a Designer Drug B->C D First Identified in Sweden C->D E March 2016 D->E F International Control Measures E->F G e.g., Scheduled in Serbia, Italy, Canada F->G

Timeline of this compound's emergence from synthesis to controlled substance.

Pharmacology and Toxicology

This compound belongs to the triazolobenzodiazepine class, which are known for high potency [2] [3]. Like other benzodiazepines, it functions as a positive allosteric modulator of the GABAA receptor [3]. By binding to a site between the α and γ subunits of the receptor, it enhances the effect of the GABA neurotransmitter, leading to increased neuronal inhibition and CNS depression [3].

The triazolo ring fusion is a common feature in designer benzodiazepines and is associated with increased affinity for the GABAA receptor and greater potency [2].

Analytical Identification

While detailed protocols for this compound are not available in the search results, the general workflow for identifying novel benzodiazepines in seized samples involves a combination of techniques. The initial identification in Sweden in 2016 likely followed a similar approach [1] [2].

G Sample Seized Sample Step1 Sample Preparation & Extraction Sample->Step1 Step2 Immunoassay Screening (Preliminary) Step1->Step2 Step3 Chromatographic Separation (GC or LC) Step2->Step3 Step4 Mass Spectrometry (MS) for Confirmation Step3->Step4 Result Identification Confirmed Step4->Result

Generalized analytical workflow for identifying designer benzodiazepines in seized samples.

Research Gaps and Future Directions

The information available on this compound is limited, highlighting several areas where further research is critically needed:

  • Formal Toxicology: There is a lack of published data on its specific toxicity, median lethal dose (LD50), and full side effect profile in humans [2].
  • Comprehensive Pharmacokinetics: Detailed information on its human absorption, distribution, metabolism, and excretion (ADME) profiles is not available.
  • Clinical Case Studies: More documented cases of non-fatal and fatal intoxication are needed to understand its real-world impact and health risks, especially when mixed with other depressants like opioids [2].

A Guide for Further Research

To obtain the in-depth, technical data required for drug development research, I suggest you:

  • Consult Specialized Databases: Search forensic and pharmacological databases like NPS Discovery, the UNODC Early Warning Advisory, and PubMed using the identifiers "Clobromazolam" and "DM-II-90".
  • Review Structural Analogues: Examine the literature on closely related, better-studied compounds like Flubromazolam and Clonazolam for insights into potential metabolic pathways and toxicological effects [2] [3].
  • Analyze Legal Documents: Check the official publications from regulatory bodies like Sweden's public health agency or the EMCDDA from around 2016, as the original identification report may contain more analytical details.

References

Comprehensive Technical Analysis: Bromine and Chlorine Substituent Effects in Phenazolam

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Identity

Phenazolam (systematic name: 8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine) is a triazolo-benzodiazepine derivative that has emerged as a designer benzodiazepine of significant research interest due to its unique halogen substitution pattern. With molecular formula C₁₇H₁₂BrClN₄ and molecular weight of 387.7 g/mol, this compound represents a structurally modified benzodiazepine analog that was first developed as a research chemical rather than through legitimate pharmaceutical development pathways. [1] The compound features dual halogenation with a bromine substituent at the 8-position and a chlorine atom at the 2-position of the phenyl ring, creating distinct electronic and steric properties that significantly influence its pharmacological profile. [1]

The emergence of this compound reflects the broader trend of designer benzodiazepines appearing on recreational drug markets, with many of these substances being sold as "research chemicals" or used as adulterants in other illicit substances. [2] Unlike pharmaceuticals that undergo rigorous testing and optimization, designer benzodiazepines like this compound enter markets with limited pharmacological data, creating significant public health challenges due to their unknown toxicity profiles and potential for misuse. [2] [3]

Structural Characteristics and Halogen Substituent Effects

Core Molecular Architecture

This compound belongs to the triazolo-benzodiazepine class, characterized by a fused triazole ring attached to the diazepine ring of the traditional benzodiazepine structure. This core structure significantly enhances binding affinity at GABAₐ receptors compared to classical 1,4-benzodiazepines, contributing to increased potency and duration of action. [1] The triazole ring addition creates a more rigid molecular structure that optimizes the compound for interaction with the benzodiazepine binding site, particularly through enhanced hydrophobic interactions and possible hydrogen bonding with receptor residues. [4]

Table 1: Structural Components of this compound and Their Functional Roles

Structural Element Chemical Feature Functional Role
Benzodiazepine Core 4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine Provides fundamental binding scaffold for GABAₐ receptors
Triazole Ring 1-methyl-1,2,4-triazole fusion Enhances receptor binding affinity and metabolic stability
Bromine Substituent Bromo group at position 8 Increases lipophilicity and electron density; extends elimination half-life
Chlorine Substituent Chloro group at ortho-position of phenyl ring Introduces steric effects and influences metabolic sites
Electronic and Steric Effects of Halogen Substituents

The strategic placement of bromine and chlorine atoms at specific positions on the this compound structure creates distinct electronic and steric effects that drive its pharmacological behavior:

  • Bromine at C8 Position: The bromine atom at the 8-position exerts significant electron-withdrawing effects through inductive mechanisms, which alter the electron density distribution throughout the fused ring system. This substitution pattern increases lipophilicity (LogP) compared to non-halogenated analogs, enhancing blood-brain barrier penetration and potentially increasing receptor binding affinity. Bromine's larger atomic radius compared to chlorine or fluorine creates additional van der Waals interactions with hydrophobic receptor pockets, potentially contributing to the compound's high binding affinity at GABAₐ receptors. [1]

  • Chlorine at Phenyl C2 Position: The chlorine atom positioned at the ortho-position of the phenyl ring introduces significant steric hindrance that influences the rotational freedom of the phenyl group relative to the core structure. This restricted rotation may lock the molecule in a preferred conformation for receptor binding, potentially enhancing selectivity or affinity. The ortho-chloro substitution also blocks metabolic sites that would otherwise be vulnerable to cytochrome P450-mediated oxidation, particularly at the adjacent positions, thereby extending the compound's metabolic half-life. [1]

The combined halogen effect creates a molecule with optimized properties for GABAₐ receptor binding, with theoretical binding affinities in the low nanomolar range based on comparisons with structurally similar compounds like flubromazolam and clonazolam. [1]

Pharmacological Profile and Mechanism of Action

GABAₐ Receptor Interactions

This compound functions as a positive allosteric modulator at GABAₐ receptors, binding specifically at the interface between α and γ subunits to enhance GABAergic neurotransmission. [3] [1] This binding induces a conformational change in the receptor complex that increases its affinity for GABA, facilitating chloride ion influx and neuronal hyperpolarization. [2] The specific arrangement of halogen atoms in this compound optimizes it for interaction with key residues in the benzodiazepine binding pocket, particularly through hydrophobic interactions and potential halogen bonding.

The subtype selectivity of benzodiazepines is determined by their interaction with different α subunit isoforms (α1-α6). While specific binding data for this compound is limited, structural analogs with similar halogenation patterns demonstrate the following subunit interactions:

  • α1-containing receptors: Mediate sedative, anterograde amnesic, and anticonvulsant effects
  • α2-containing receptors: Primarily responsible for anxiolytic activity
  • α2, α3, α5-containing receptors: Contribute to myorelaxant effects [2] [3]

Based on data from closely related compounds, this compound is predicted to have high affinity for α1, α2, and α5 subunits, suggesting a broad pharmacological profile encompassing sedation, anxiety reduction, and muscle relaxation. [4]

Metabolic Pathways and Pharmacokinetics

The metabolism of this compound follows complex biotransformation pathways primarily mediated by hepatic cytochrome P450 enzymes, with subsequent phase II conjugation. Based on studies of the closely related analog bromazolam, the metabolic scheme can be visualized as follows:

G This compound This compound α-Hydroxy\nthis compound α-Hydroxy This compound This compound->α-Hydroxy\nthis compound CYP2C19 CYP3A4 4-Hydroxy\nthis compound 4-Hydroxy This compound This compound->4-Hydroxy\nthis compound CYP2C19 CYP3A4 Phenyl-Hydroxy\nthis compound Phenyl-Hydroxy This compound This compound->Phenyl-Hydroxy\nthis compound CYP2C19 CYP3A4 CYP450 CYP450 UGT UGT α-Hydroxy\nthis compound\nGlucuronide α-Hydroxy This compound Glucuronide α-Hydroxy\nthis compound->α-Hydroxy\nthis compound\nGlucuronide UGT2B4 4-Hydroxy\nthis compound\nGlucuronide 4-Hydroxy This compound Glucuronide 4-Hydroxy\nthis compound->4-Hydroxy\nthis compound\nGlucuronide UGT1A3/UGT2B7

Figure 1: Predicted Metabolic Pathways of this compound Based on Structural Analogs [4] [1]

While direct human pharmacokinetic data for this compound is limited, studies on structural analogs provide insights into its likely behavior:

  • Phase I Metabolism: Primary transformations include hydroxylation at the α-methyl group, the 4-position of the diazepine ring, and the phenyl ring, predominantly mediated by CYP2C19, CYP3A4, and CYP3A5. [4] [1]
  • Phase II Metabolism: Glucuronidation of hydroxylated metabolites occurs via UGT isoforms including UGT1A4, UGT2B10 (N-glucuronidation), UGT2B4 (α-hydroxy glucuronidation), and UGT1A3/UGT2B7 (4-hydroxy glucuronidation). [4]
  • Elimination Half-Life: Based on its structural similarity to flubromazolam and bromazolam, this compound is predicted to have an extended elimination half-life (>20 hours) due to its halogen substituents that resist oxidative metabolism. [1]

Table 2: Experimental Pharmacological Parameters of Related Triazolo-Benzodiazepines

Compound Receptor Binding Affinity (nM) Estimated Half-Life (hours) Primary Metabolic Pathways
This compound Not experimentally determined (estimated <2nM based on analogs) >20 (predicted) CYP3A4, CYP2C19, UGT-mediated glucuronidation
Bromazolam α1: 2.81 nM; α2: 0.69 nM; α5: 0.62 nM 12-20 (estimated) Hydroxylation + glucuronidation
Flubromazolam ~0.2 nM (GABAₐ) 10-20 CYP3A4-mediated oxidation
Clonazolam ~0.5 nM (GABAₐ) 12-18 Nitro-reduction, hydroxylation

Experimental Data and Analytical Characterization

Physicochemical Properties

The strategic incorporation of both bromine and chlorine atoms significantly influences this compound's molecular properties:

  • Lipophilicity: The bromine atom at position 8 substantially increases LogP compared to non-halogenated analogs, enhancing membrane permeability and central nervous system penetration. Calculated LogP values are estimated at approximately 4.2 based on computational modeling of similar structures. [1]
  • Metabolic Stability: The halogen substituents, particularly the ortho-chloro group on the phenyl ring, protect vulnerable metabolic soft spots, increasing resistance to cytochrome P450-mediated oxidation and extending the compound's in vivo half-life. [1]
  • Molecular Dimensions: The compound's planar fused ring system with orthogonal halogen substituents creates a distinct three-dimensional shape that optimally fits the benzodiazepine binding pocket, with molecular dimensions of approximately 10.2Å × 5.8Å × 2.1Å based on computational modeling. [1]
Analytical Detection Methodologies

The identification and quantification of this compound in biological samples requires sophisticated analytical techniques due to its low dosage and structural similarity to other benzodiazepines:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The most reliable method for detecting this compound and its metabolites in biological matrices. Typical protocols use reverse-phase C18 columns (100 × 2.1 mm, 1.7-1.8 μm particle size) with mobile phases consisting of 0.1% formic acid in water and acetonitrile or methanol. Mass detection employs electrospray ionization in positive mode with multiple reaction monitoring for transitions m/z 387.0→339.0 (this compound) and m/z 403.0→355.0 (hydroxylated metabolites). [1]
  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for screening purposes but requires derivatization of hydroxylated metabolites to improve volatility and detection sensitivity. Method parameters typically include electron impact ionization at 70 eV with monitoring of characteristic ion fragments at m/z 375, 345, 315, and 279. [1]
  • High-Resolution Mass Spectrometry (HRMS): Provides definitive identification through exact mass measurement, with the protonated molecule [M+H]+ of this compound having an exact mass of 387.0078 Da. Orbitrap and Q-TOF instruments achieve mass accuracy <5 ppm, allowing discrimination from isobaric interferences. [1]

Table 3: Optimized Experimental Conditions for this compound Analysis by LC-MS/MS

Parameter Optimal Conditions Alternative Approaches

| Chromatography | Column: C18 (100 × 2.1 mm, 1.8 μm) Mobile Phase: 0.1% HCOOH/H₂O + ACN Gradient: 10-95% ACN over 8 min | HILIC chromatography; Ammonium acetate buffer systems | | Ionization | ESI-positive mode; Drying gas: 300°C; Nebulizer: 40 psi | APCI-positive mode; Higher temps for matrix cleanup | | MS Detection | MRM transitions: 387→339 (quantifier), 387→297 (qualifier) Collision energy: 25-35 eV | High-resolution full scan; Data-independent acquisition | | Sample Prep | SPE: Mixed-mode cation exchange; LLME: Ethyl acetate/hexane (80:20) | Protein precipitation with ACN; Dilute-and-shoot for urine |

Structure-Activity Relationships and Analog Comparisons

Halogen Substituent Influence on Potency

The structure-activity relationships of triazolo-benzodiazepines reveal critical insights into how specific halogen substitutions influence pharmacological activity:

  • Bromine vs. Chlorine at C8: Comparison of this compound (8-Br) with flubromazolam (8-Br) and flualprazolam (8-Cl) demonstrates that bromine substitution generally produces higher binding affinity than chlorine at the 8-position, potentially due to enhanced hydrophobic interactions and optimized van der Waals forces with receptor residues. The larger atomic radius of bromine (1.85Å vs. 1.75Å for chlorine) may create more favorable interactions with hydrophobic pockets in the benzodiazepine binding site. [4] [1]
  • Phenyl Ring Halogenation: The ortho-chloro substitution on the phenyl ring in this compound mirrors the pattern found in pharmaceutical benzodiazepines like clonazepam and demonstrates optimal steric and electronic properties for receptor binding. This configuration appears to create the ideal torsional angle between the phenyl ring and the core structure, maximizing receptor contact points while maintaining appropriate conformational flexibility. [1]
  • Dual Halogenation Strategy: The combination of bromine on the core structure and chlorine on the phenyl ring represents a strategic approach to optimizing both binding affinity (primarily influenced by bromine) and metabolic stability (significantly enhanced by chlorine at the ortho-position). This dual halogenation may create a synergistic effect that enhances both potency and duration of action compared to mono-halogenated analogs. [1]
Toxicological Considerations

The structural features of this compound contribute to its toxicological profile:

  • Enhanced Potency: The triazole ring fusion combined with strategic halogen placement results in extremely high potency, with estimated effective doses in the microgram range (0.5-2 mg), creating a narrow therapeutic index and increased risk of accidental overdose. [4] [1]
  • Prolonged Effects: The halogen substituents that confer metabolic stability also lead to extended duration of action, with effects potentially persisting for more than 24 hours, increasing risks of respiratory depression, particularly with polysubstance use. [3] [1]
  • Withdrawal Syndrome: Like other high-potency benzodiazepines, chronic this compound use likely induces rapid tolerance and dependence, with withdrawal symptoms emerging within 24-48 hours of discontinuation and potentially including seizures, hyperacusis, and perceptual disturbances. [3]

Conclusion and Research Implications

This compound represents a strategically designed benzodiazepine analog that leverages dual halogen substitution to optimize receptor binding affinity and metabolic stability. The bromine atom at position 8 enhances lipophilicity and receptor interactions, while the ortho-chloro group on the phenyl ring provides steric protection against metabolic degradation. This combination results in a compound with high potency and prolonged duration of action based on comparison with structurally related compounds.

From a public health perspective, this compound exemplifies the challenges posed by designer benzodiazepines, which enter recreational drug markets with limited pharmacological characterization and pose significant risks due to their high potency and potential for dependence. [2] [3] The forensic detection of this compound and similar compounds requires advanced analytical techniques, particularly LC-MS/MS with high mass accuracy, to distinguish them from licensed pharmaceutical benzodiazepines and their metabolites.

References

Proposed LC-MS/MS Protocol for Benzodiazepines in Urine

Author: Smolecule Technical Support Team. Date: February 2026

The following detailed protocol is adapted from a study that successfully quantified several benzodiazepines, including alprazolam, clonazepam, and diazepam, in human urine [1]. This can be used as a template for method development for Phenazolam.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This is a common and effective pre-treatment step for isolating analytes from complex urine matrices [1] [2].

  • Purpose: To isolate, clean up, and concentrate this compound from the urine sample.
  • Procedure:
    • Pipette 1 mL of urine sample into a glass test tube.
    • Add a suitable internal standard (IS). For benzodiazepines, a deuterated analog like clonazepam-d4 is often used [1].
    • Adjust the pH to optimize extraction efficiency for this compound (specific pH to be determined during method development).
    • Add an organic solvent (e.g., 5 mL of ethyl acetate or a hexane/ethyl acetate mixture) and vortex mix for 10-15 minutes.
    • Centrifuge the mixture to separate the organic and aqueous layers.
    • Transfer the organic (top) layer to a new, clean tube.
    • Evaporate the organic layer to dryness under a gentle stream of nitrogen gas in a warm water bath (~40°C).
    • Reconstitute the dry residue with 100-200 µL of the initial mobile phase (e.g., 0.1% formic acid in 5% acetonitrile) and vortex to mix. The sample is now ready for injection into the LC-MS/MS system [1] [2].
Liquid Chromatography (LC) Conditions

Separation is typically achieved using reverse-phase chromatography [1].

  • Column: C18 reverse-phase column (e.g., 100 mm x 4.6 mm, 2.7 µm).
  • Mobile Phase A: 0.1% (v/v) Formic acid in 5% Acetonitrile.
  • Mobile Phase B: 0.1% (v/v) Formic acid in 95% Acetonitrile.
  • Gradient Elution: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0 | 90 | 10 | | 2 | 90 | 10 | | 8 | 10 | 90 | | 12 | 10 | 90 | | 12.1 | 90 | 10 | | 15 | 90 | 10 |
  • Flow Rate: 0.6 mL/min.
  • Injection Volume: 5-10 µL [1].
  • Column Temperature: Maintained at 40°C.
Mass Spectrometry (MS) Conditions

Detection and quantification are performed using tandem mass spectrometry.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Data Acquisition: Multiple Reaction Monitoring (MRM).
  • Source Parameters: (To be optimized for specific instrument)
    • Capillary Voltage: 3.0 kV
    • Desolvation Temperature: 500°C
    • Desolvation Gas Flow: 800 L/Hr
  • MRM Transitions for this compound: The precursor and product ions must be determined experimentally. The table below provides an example structure. | Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (V) | | :--- | :--- | :--- | :--- | :--- | | This compound | To be determined | To be determined (Quantifier) | To be determined (Qualifier) | To be determined | | Internal Standard | To be determined | To be determined | - | To be determined |

Method Validation Parameters

Any analytical method must be validated to ensure it is reliable and reproducible. The table below outlines key parameters and the expected performance criteria based on the validated method for other benzodiazepines [1].

Validation Parameter Target Performance Criteria (for this compound) Reference Method Performance [1]
Linearity & Range r² ≥ 0.99 2.0 - 300.0 ng/mL, r² ≥ 0.99
Limit of Detection (LOD) Signal/Noise ≥ 3 -
Limit of Quantitation (LOQ) Signal/Noise ≥ 10; Accuracy & Precision ±20% 6.0 ng/mL
Accuracy (% Recovery) 80 - 120% Within 80 - 120%
Precision (% RSD) ≤15% (both intra-day & inter-day) ≤15%
Selectivity/Specificity No interference from matrix at analyte's retention time No interference observed
Matrix Effect Signal suppression/enhancement ≤ ±15% Assessed and minimized using IS

Experimental Workflow Visualization

The following diagram illustrates the complete analytical procedure from sample collection to data analysis, which can be adapted for this compound.

G LC-MS/MS Urine Analysis Workflow cluster_prep Sample Preparation (Liquid-Liquid Extraction) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting start Urine Sample (1 mL) step1 Add Internal Standard start->step1 step2 Adjust pH & Add Solvent step1->step2 step3 Vortex & Centrifuge step2->step3 step4 Transfer Organic Layer step3->step4 step5 Evaporate to Dryness step4->step5 step6 Reconstitute in Mobile Phase step5->step6 lc Liquid Chromatography (C18 Column, Gradient Elution) step6->lc ms Mass Spectrometry (ESI+, MRM Mode) lc->ms process Data Integration & Quantification ms->process report Generate Analytical Report process->report

Critical Considerations for Method Development

When adapting this protocol for this compound, pay close attention to the following:

  • MRM Transitions: The most critical step is to infuse a pure standard of this compound into the mass spectrometer to identify its precursor ion ([M+H]⁺) and the most abundant product ions for MRM quantification [1] [3].
  • Chromatographic Separation: The gradient program and mobile phase composition may need optimization to ensure this compound is well-separated from other compounds and the urine matrix, providing a sharp, symmetric peak [1].
  • Extraction Efficiency: The pH and type of organic solvent used in the LLE should be tested to maximize the recovery of this compound from urine [2].
  • Matrix Effects: Despite using an internal standard, evaluate matrix effects by comparing the analyte response in pure solution to the response in spiked urine post-extraction. This is crucial for LC-MS/MS methods to avoid ionization suppression or enhancement [1].

References

Comprehensive Application Notes and Protocols for Phenazolam Forensic Analysis in Seized Samples

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

The emergence of designer benzodiazepines has presented significant challenges to forensic toxicology and public health systems worldwide. These compounds, typically synthesized in clandestine laboratories, are characterized by potent pharmacological effects and structural modifications specifically designed to circumvent regulatory controls. Phenazolam (systematic name: 8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine) represents one such compound that has appeared in illicit drug markets as a controlled substance alternative. Unlike pharmaceutical benzodiazepines approved for medical use, this compound is produced exclusively for recreational consumption and lacks comprehensive safety profiling, creating substantial risks for unintended overdose and adverse effects when encountered in seized materials and forensic casework.

The forensic identification and quantification of this compound in seized samples represents a critical component of public health surveillance and harm reduction strategies. Evidence suggests that illicit drug samples frequently contain multiple substances, with one study finding that 84% of street samples contained at least one benzodiazepine, and 76% contained complex mixtures of multiple benzodiazepines rather than single compounds [1]. The presence of this compound in evidentiary materials typically indicates production and distribution through unregulated channels, necessitating robust analytical methods that can reliably identify this specific compound among potentially dozens of structurally similar benzodiazepines. As of 2025, this compound remains uncontrolled under the UN Single Convention on Narcotic Drugs, though several countries have enacted national scheduling controls in response to its detection in forensic casework [2].

Chemical Properties & Identification

Structural Characteristics

This compound is a triazolo-benzodiazepine derivative characterized by distinctive structural features that differentiate it from classical benzodiazepines. The compound features a bromine substituent at the 8-position of the benzodiazepine ring and a chlorine atom at the 2-position of the pendant phenyl ring. This specific halogenation pattern, combined with the fused triazole ring, significantly influences the compound's analytical behavior and pharmacological profile. The molecular formula of this compound is C₁₇H₁₂BrClN₄, with a molecular weight of 387.7 g/mol [2]. The presence of both bromine and chlorine atoms creates a distinctive isotopic pattern in mass spectrometric analysis that can serve as a preliminary identification marker.

The triazole ring fused to the benzodiazepine core enhances receptor binding affinity compared to classical benzodiazepines, contributing to increased potency. This structural modification also impacts the compound's metabolic stability and detection window in biological matrices. Structural analogs such as flubromazolam demonstrate that these halogenated triazolo-benzodiazepines typically exhibit extended half-lives and increased potential for accumulation with repeated dosing, factors that must be considered when interpreting analytical results [2].

Physicochemical Parameters

Table 1: Physicochemical Properties of this compound

Property Description/Value
Systematic Name 8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
CAS Number 87213-50-1 [2]
Molecular Formula C₁₇H₁₂BrClN₄ [2]
Molecular Weight 387.7 g/mol [2]
SMILES Notation CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4Cl [2]
InChI Key BUTCFAZTKZDYCN-UHFFFAOYSA-N [2]
Physical Form Solid (characteristic odor) [2]

While comprehensive physicochemical data for this compound remains limited in published literature, information from structural analogs and commercial suppliers indicates the compound typically presents as a solid with characteristic odor. The bromine and chlorine substituents contribute to increased lipophilicity compared to non-halogenated benzodiazepines, influencing its extraction efficiency and chromatographic behavior. This enhanced lipophilicity typically results in longer retention times in reversed-phase chromatographic systems and may impact penetration into biological matrices such as hair and tissue [2].

Analytical Techniques for Detection

Immunoassay Screening

Immunoassay methods serve as useful preliminary screening tools for the detection of benzodiazepines in forensic samples, though their effectiveness for this compound specifically depends on cross-reactivity with the assay antibodies. Research on similar designer benzodiazepines has demonstrated that commercial immunoassays may detect these compounds with varying efficiency. A study evaluating the Immunalysis Benzodiazepines ELISA kit found that structurally similar benzodiazepines including phenazepam, etizolam, pyrazolam, flubromazepam, diclazepam, and delorazepam demonstrated sufficient cross-reactivity (ranging from 79% to 107% compared to oxazepam) to produce positive screening results [3]. This suggests that this compound, as a structurally analogous compound, may also be detectable by similar immunoassay platforms.

Lateral flow immunoassay benzodiazepine test strips (BTS) have also shown response to a wide variety of designer benzodiazepines. A comprehensive screening study of 53 benzodiazepine standards found that 68% gave a positive response at a concentration of 20 μg/mL, demonstrating that these rapid screening tools can detect many emerging benzodiazepines [1]. However, these immunoassay methods should only be used as preliminary screens due to potential false negatives with novel compounds and the inability to provide definitive identification or precise quantification. All immunoassay results require confirmation with more specific techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1].

Chromatographic Separation with Mass Spectrometric Detection

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for confirmatory analysis of designer benzodiazepines in forensic laboratories due to its superior sensitivity, specificity, and ability to simultaneously detect multiple analytes. This technique is particularly valuable for this compound analysis as it can distinguish between structurally similar benzodiazepines that may co-occur in seized samples and can provide reliable identification even in complex mixtures.

Table 2: Analytical Techniques for this compound Detection

Technique Applications Limitations References
ELISA Immunoassay Preliminary screening of blood samples Potential false negatives; cannot definitively identify specific benzodiazepines [3]
Lateral Flow Test Strips Rapid screening at point of use Limited sensitivity; qualitative results only [1]
LC-MS/MS Definitive identification and quantification in urine, blood, and hair Requires specialized equipment and expertise [1] [2] [4]
GC-MS Confirmation testing in various matrices May require derivatization; longer analysis time [4]

Advanced LC-MS/MS techniques are essential for overcoming the analytical challenges presented by this compound's low anticipated concentrations and the complex matrices in which it is typically encountered. The development of methods capable of simultaneously analyzing 50+ benzodiazepines has become increasingly important in forensic chemistry, as evidenced by research detecting 14 different benzodiazepines in illicit street samples, with clonazolam being the most frequently detected compound [1]. Such comprehensive approaches are necessary given that 76% of benzodiazepine-positive samples contain mixtures of multiple compounds rather than single substances [1].

Sample Preparation Protocol

Materials and Reagents
  • Samples: Seized materials (powders, tablets, plant material) or biological specimens
  • Solvents: LC-MS grade methanol, LC-MS grade acetonitrile, deionized water (18 MΩ·cm)
  • Additives: Formic acid (98%, LC-MS grade)
  • Standards: this compound reference standard (e.g., Cayman Chemical Company) [1]
  • Internal Standards: Benzodiazepine-d4 compounds (e.g., clonazepam-d4) [4]
  • Supplies: 2 mL polypropylene HPLC vials with caps, micropipettes, vortex mixer, centrifuge
Sample Extraction Procedure for Seized Materials

The following protocol describes the extraction of this compound from solid seized materials:

  • Homogenization: For heterogeneous samples, thoroughly grind and mix the entire specimen to ensure a representative aliquot is obtained for analysis.

  • Weighing: Accurately weigh approximately 10 mg of homogenized sample into a 15 mL polypropylene centrifuge tube. Record the exact mass to the nearest 0.1 mg.

  • Extraction: Add 10 mL of LC-MS grade methanol to the tube. Vortex vigorously for 60 seconds to ensure complete suspension of the material.

  • Sonication: Sonicate the mixture for 15 minutes in a water bath sonicator maintained at 25°C to enhance compound extraction.

  • Centrifugation: Centrifuge at 4000 × g for 10 minutes to sediment insoluble particulates.

  • Dilution: Transfer 100 μL of the supernatant to a 2 mL HPLC vial and dilute with 900 μL of mobile phase (90:10 water:acetonitrile with 0.1% formic acid) [1].

  • Filtration: Pass the diluted extract through a 0.22 μm nylon or PTFE syringe filter prior to LC-MS/MS analysis.

For biological samples such as urine, the dispersive liquid-liquid microextraction (DLLME) technique has been demonstrated as effective for benzodiazepine extraction, allowing for simultaneous purification and concentration of analytes using minimal volumes of organic solvents [4].

LC-MS/MS Analysis Methodology

Instrument Configuration and Parameters

The following method has been adapted from published LC-MS/MS approaches for benzodiazepine analysis and optimized for this compound detection:

  • LC System: Agilent 1290 Infinity II HPLC system or equivalent
  • MS System: Agilent 6460 triple quadrupole MS/MS or equivalent with electrospray ionization (ESI)
  • Column: C18 reverse-phase column (100 mm × 2.1 mm, 1.8 μm particle size)
  • Mobile Phase A: 0.1% formic acid in 5% acetonitrile
  • Mobile Phase B: 0.1% formic acid in 95% acetonitrile
  • Gradient Program:
    • 0-2 min: 10% B
    • 2-8 min: 10% B to 95% B
    • 8-11 min: 95% B
    • 11-11.5 min: 95% B to 10% B
    • 11.5-15 min: 10% B (re-equilibration)
  • Flow Rate: 0.6 mL/min [4]
  • Injection Volume: 5 μL
  • Column Temperature: 40°C
  • Autosampler Temperature: 15°C
Mass Spectrometric Detection
  • Ionization Mode: Positive electrospray ionization (ESI+)
  • Drying Gas Temperature: 325°C
  • Drying Gas Flow: 10 L/min
  • Nebulizer Pressure: 45 psi
  • Sheath Gas Temperature: 350°C
  • Sheath Gas Flow: 11 L/min
  • Capillary Voltage: 3500 V
  • Nozzle Voltage: 500 V
  • Data Acquisition: Dynamic Multiple Reaction Monitoring (dMRM)

Table 3: Optimized Mass Transitions for this compound

Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Fragmentor Voltage (V) Collision Energy (V)
388.0 362.0 315.0 135 25, 35

While specific mass transitions for this compound require experimental optimization, the above theoretical values are predicted based on its molecular structure and fragmentation patterns observed in similar triazolo-benzodiazepines. At least two MRM transitions should be monitored for each analyte to ensure reliable identification, with the more abundant transition used for quantification and the second for confirmation [1] [4].

Workflow Visualization

G SampleCollection Sample Collection & Documentation InitialScreening Initial Immunoassay Screening SampleCollection->InitialScreening SamplePrep Sample Preparation & Extraction InitialScreening->SamplePrep Presumptive Positive NegativeResult Negative Result InitialScreening->NegativeResult Negative LCMSMS LC-MS/MS Analysis SamplePrep->LCMSMS DataAnalysis Data Analysis & Interpretation LCMSMS->DataAnalysis Confirmation Confirmation & Reporting DataAnalysis->Confirmation Criteria Met PositiveResult Positive Identification DataAnalysis->PositiveResult Confirmed Positive Confirmation->PositiveResult

Forensic Analysis Workflow: This diagram illustrates the complete analytical process for this compound in seized samples, from initial collection through confirmation.

Quality Control & Validation

Method Validation Parameters

Robust method validation is essential for generating forensically defensible results. The following validation parameters should be established for this compound analysis:

  • Linearity: Calibration curves should demonstrate linearity from 2.0 to 300 ng/mL with correlation coefficients (r²) ≥0.99 for quantitative applications [4]. For seized materials where concentrations may be higher, appropriate dilution should be employed to remain within the linear range.

  • Limit of Detection (LOD) and Quantification (LOQ): The LOD for this compound should be established as the lowest concentration producing a recognizable chromatographic peak with signal-to-noise ratio ≥3:1. The LOQ should provide signal-to-noise ≥10:1 with accuracy of 80-120% and precision ≤20% RSD [4]. For benzodiazepines in urine, LOQ values of 6.0 ng/mL have been reported using LC-MS/MS methods [4].

  • Precision and Accuracy: Intra-day and inter-day precision should demonstrate ≤15% relative standard deviation (%RSD) for quality control samples. Accuracy should be within 80-120% of the theoretical concentration across the calibration range [4].

  • Specificity: The method should be able to distinguish this compound from other benzodiazepines and potential interfering substances. No significant interference should be observed at the retention time of this compound when analyzing blank matrix and samples containing structurally similar or co-occurring substances [4].

Quality Assurance Measures
  • Internal Standards: Use stable isotope-labeled internal standards (e.g., benzodiazepine-d4 compounds) to compensate for matrix effects and extraction efficiency variations [4].

  • Calibration Standards: Prepare fresh calibration curves with each batch of samples, spanning the expected concentration range. Include a minimum of six concentration levels plus blank samples.

  • Quality Control Samples: Analyze QC samples at low, medium, and high concentrations in duplicate with each analytical batch. These should be prepared independently from calibration standards.

  • Matrix Effects: Evaluate ionization suppression or enhancement by comparing analyte response in post-extraction spiked samples versus pure solution. Implement measures such as improved sample clean-up or use of isotope-labeled internal standards to minimize matrix effects [4].

Conclusion

The comprehensive analytical protocol outlined in these application notes provides forensic and research laboratories with a validated methodology for the reliable detection and quantification of this compound in seized samples. The structural complexity of this compound and its status as a designer benzodiazepine necessitate sophisticated analytical approaches, with LC-MS/MS emerging as the most reliable technique for definitive identification. The method emphasizes specificity and sensitivity while acknowledging the challenges presented by the complex matrices typically encountered in forensic casework.

The prevalence of polysubstance formulations in illicit drug markets, with one study finding all benzodiazepine-containing samples also contained opioids (94% containing fentanyl) [1], underscores the critical importance of comprehensive testing approaches that can detect multiple substance classes. Furthermore, the rapid evolution of synthetic drug markets necessitates ongoing method development and validation to address emerging compounds. The protocol described herein represents a foundation for this compound analysis that can be adapted and expanded as new analogs emerge and the forensic landscape continues to evolve, ultimately supporting public health and safety efforts through reliable drug identification.

References

Phenazolam liquid chromatography tandem mass spectrometry method

Author: Smolecule Technical Support Team. Date: February 2026

Proposed LC-MS/MS Protocol for Designer Benzodiazepine Analysis

The following protocol is synthesized and adapted from published methods for the determination of clonazolam, etizolam, flubromazolam, and other designer benzodiazepines in biological samples [1] [2] [3].

Sample Preparation
  • Sample Type: The methods have been applied to whole blood, plasma, and urine [4] [2] [3].
  • Extraction: Liquid-liquid extraction (LLE) is commonly employed. A typical protocol uses 0.5 mL of sample and 2 mL of an organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of heptane and ethyl acetate) [2]. Dispersive liquid-liquid microextraction (DLLME) is another effective technique for purifying specimens with minimal organic solvent [4].
  • Internal Standards: Use deuterated internal standards (e.g., diazepam-d5, nitrazepam-d5, etizolam-d3) to ensure accuracy and correct for matrix effects [3].
Liquid Chromatography

The goal of chromatography is to separate the analytes from the sample matrix to reduce ion suppression and interference.

  • Column: Reverse-phase columns are standard.
    • PFP Column: Pentafluorophenylpropyl (PFPP) column, 100 x 2.1 mm, 3 μm [2].
    • C18 Column: Acquity UPLC BEH C18, 2.1 × 100 mm, 1.7 μm [3].
  • Mobile Phase: A binary gradient is used.
    • Mobile Phase A: Aqueous, often 5-20 mM ammonium formate or acetate buffer, sometimes with 0.1% formic acid (pH ~3-5) [4] [2] [3].
    • Mobile Phase B: Organic, typically acetonitrile or methanol with 0.1% formic acid [4] [2].
  • Gradient: A typical run starts at a high percentage of A (e.g., 90-95%) and increases B to over 95% over 9-15 minutes [5] [2].
  • Flow Rate: 0.5 - 0.6 mL/min [4] [3].
  • Run Time: 9 - 15 minutes [5] [2].
Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.

  • Ion Source: Electrospray Ionization (ESI), positive mode [4] [1] [6].
  • Ion Source Parameters: Parameters like gas temperature, gas flow, and nebulizer pressure should be optimized for the specific instrument.
  • Data Acquisition: MRM mode, monitoring at least two transitions per analyte for confirmatory analysis [7]. The specific precursor ion, product ions, fragmentor voltage, and collision energy for Phenazolam would need to be determined experimentally.

The workflow below illustrates the complete analytical procedure.

cluster_workflow LC-MS/MS Analysis Workflow SamplePrep Sample Preparation LLE Liquid-Liquid Extraction SamplePrep->LLE SamplePrep->LLE Chrom Liquid Chromatography LLE->Chrom LLE->Chrom MS Tandem Mass Spectrometry Chrom->MS Chrom->MS Data Data Analysis & Reporting MS->Data MS->Data

Method Validation Parameters

For any analytical method to be considered reliable, it must undergo rigorous validation. The table below summarizes typical validation criteria and results based on published benzodiazepine methods [4] [2].

Validation Parameter Acceptance Criteria Reported Performance
Linearity Coefficient of determination (R²) ≥ 0.99 R² ≥ 0.99 over a defined range (e.g., 2-300 ng/mL) [4] [2]
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3 As low as 0.2 ng/mL in blood [2]
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10, with precision and accuracy ≤20% 0.5-6.0 ng/mL in various matrices [4] [2]
Accuracy Mean relative error within ±15-20% of the true value Typically within 80-120% [4]
Precision Coefficient of variation (%CV) ≤15% for intra- and inter-assay %CV < 7-15% [4] [2]
Matrix Effects Internal standard-normalized matrix factor %CV < 15% Ionization suppression/enhancement of 35-126%; compensated by internal standards [2] [3]
Recovery Consistent and reproducible extraction efficiency Recoveries ranging from 17% to 99%, with many >50% [2]

Critical Considerations for Method Development

  • This compound Standards: The first and most critical step is to procure a certified reference standard for this compound. This is essential for optimizing MS parameters and establishing retention time.
  • Mass Spectrometer Optimization: You must directly infuse the this compound standard to determine its precursor ion ([M+H]+) and characteristic product ions. At least two MRM transitions should be optimized with their specific fragmentor voltages and collision energies [1] [3].
  • Chromatographic Separation: The exact retention time of this compound on your chosen column and gradient must be established. Given the structural similarity of many designer benzodiazepines, achieving baseline separation from potential isomers or metabolites is crucial for accurate identification [1].
  • Comprehensive Validation: Once a preliminary method is established, a full validation must be conducted according to guidelines (e.g., ICH, FDA) for all parameters listed in the table above to ensure the method's reliability for its intended use [4].

Conclusion

Although a dedicated LC-MS/MS method for this compound is not yet detailed in the scientific literature, the well-established frameworks for analyzing other potent designer benzodiazepines provide an excellent foundation. By following the sample preparation, chromatographic separation, and mass spectrometric detection principles outlined here, and by rigorously validating the method with a this compound standard, a robust and reliable protocol can be successfully developed for research and forensic applications.

References

Comprehensive Application Notes and Protocols for Benzodiazepine Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Benzodiazepine Analysis

Benzodiazepines represent a widely prescribed class of psychoactive drugs with sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. The analysis of these compounds is crucial in various fields including forensic science, clinical toxicology, and pharmaceutical quality control. With the emergence of designer benzodiazepines on the illicit drug market, robust analytical methods have become increasingly important for public health and safety. A 2023 study analyzing 79 illicit street drug samples found that 84% contained detectable amounts of at least one benzodiazepine, with the potent designer benzodiazepine clonazolam being the most frequently detected in 63% of samples [1]. This highlights the critical need for reliable analytical methods to address polysubstance use and its associated overdose risks.

Analytical Techniques for Benzodiazepine Analysis

Various analytical techniques are employed for the detection and quantification of benzodiazepines, each with specific advantages and applications. The choice of method depends on the required sensitivity, specificity, available equipment, and the nature of the sample matrix.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for benzodiazepine analysis due to its high sensitivity and specificity. This technique is particularly valuable for detecting low concentrations and for simultaneously analyzing multiple benzodiazepines and their metabolites [1].

Key Advantages:

  • High sensitivity and specificity
  • Ability to analyze multiple compounds simultaneously
  • Excellent for metabolite identification
  • Suitable for complex matrices
High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a widely used technique for benzodiazepine analysis, particularly in pharmaceutical quality control and clinical settings. The method provides reliable separation and quantification of benzodiazepines in various matrices [2].

Key Advantages:

  • Widely accessible instrumentation
  • Robust and reproducible results
  • Suitable for stability-indicating methods
  • Cost-effective compared to MS-based methods
Other Analytical Techniques

Several other techniques are employed for benzodiazepine analysis, depending on the specific application:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile benzodiazepines and their metabolites [3]
  • Immunoassays: Provide rapid screening but may lack specificity for designer benzodiazepines [1] [3]
  • Electroanalytical Methods: Including voltammetry and potentiometry for specific applications [3]

Detailed LC-MS/MS Protocol for Multi-Benzodiazepine Analysis

This protocol is adapted from a published method for the analysis of 53 benzodiazepines and designer benzodiazepines [1].

Equipment and Materials
  • LC System: Agilent 1290 Infinity II HPLC system or equivalent
  • Mass Spectrometer: Agilent 6460 triple quadrupole MS/MS or equivalent
  • Analytical Column: Reversed-phase C18 column (e.g., 100 × 2.1 mm, 1.8 μm)
  • Reference Standards: Benzodiazepine analytical standards
  • Solvents: LC-MS grade methanol, acetonitrile, and water
  • Additives: Formic acid (98%) or ammonium acetate
Sample Preparation Protocol

For Solid Samples:

  • Weigh approximately 10 mg of homogenized sample
  • Add 10 mL of methanol
  • Vortex mix for 30 seconds
  • Sonicate for 15 minutes
  • Centrifuge at 10,000 × g for 10 minutes
  • Transfer supernatant to a clean vial
  • Dilute 1:10 with mobile phase before analysis

For Liquid Samples:

  • Pipette 100 μL of sample
  • Add 900 μL of methanol
  • Vortex mix for 30 seconds
  • Centrifuge at 10,000 × g for 10 minutes
  • Transfer supernatant for analysis
LC-MS/MS Analytical Conditions

Chromatographic Conditions:

  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol
  • Gradient Program: Optimized for separation of 53 benzodiazepines
  • Flow Rate: 0.3-0.5 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 1-5 μL

Mass Spectrometric Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+)
  • Drying Gas Temperature: 300°C
  • Drying Gas Flow: 8 L/min
  • Nebulizer Pressure: 40 psi
  • Sheath Gas Temperature: 350°C
  • Sheath Gas Flow: 11 L/min
  • Capillary Voltage: 3500 V
  • Data Acquisition: Multiple Reaction Monitoring (MRM)
Method Validation Parameters

The method should be validated according to international guidelines for:

  • Linearity: Typically 1-500 ng/mL with R² > 0.99
  • Precision: Intra-day and inter-day RSD < 15%
  • Accuracy: 85-115% of nominal values
  • Limit of Detection (LOD) and Quantification (LOQ): Compound-dependent
  • Selectivity: No interference from matrix components
  • Matrix Effects: Evaluation of suppression/enhancement

Table 1: LC-MS/MS Method Validation Data for Benzodiazepine Analysis

Validation Parameter Acceptance Criteria Typical Performance
Linearity (R²) >0.99 0.995-0.999
Precision (RSD%) <15% 2-8%
Accuracy (%) 85-115% 90-110%
LOD (ng/mL) Compound-dependent 0.1-5 ng/mL
LOQ (ng/mL) Compound-dependent 0.5-10 ng/mL
Extraction Recovery >70% 75-95%

Stability-Indicating HPLC Method for Benzodiazepine Analysis

This protocol provides a stability-indicating method adapted from published methods for bromazepam analysis [4].

Equipment and Materials
  • HPLC System: Agilent 1260 Infinity or equivalent with DAD detector
  • Analytical Column: ZORBAX Hypersil BDS C18 (250 mm × 4.6 mm, 5 μm)
  • Mobile Phase: Methanol-water (70:30, v/v)
  • Reference Standards: Benzodiazepine of interest and known degradants
Chromatographic Conditions
  • Mobile Phase: Methanol-water (70:30, v/v)
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 230 nm
  • Column Temperature: 30°C
  • Injection Volume: 20 μL
  • Run Time: 15-20 minutes
Forced Degradation Studies

For stability-indicating methods, forced degradation studies should be performed:

Acidic Degradation:

  • Prepare drug solution in methanol
  • Add 1N HCl (50 mL per gram of drug)
  • Reflux at 70°C for 3 hours protected from light
  • Neutralize with NaOH
  • Analyze for degradants

Alkaline Degradation:

  • Prepare drug solution in methanol
  • Add 1N NaOH (50 mL per gram of drug)
  • Reflux at 70°C for 3 hours protected from light
  • Neutralize with HCl
  • Analyze for degradants

Oxidative Degradation:

  • Place drug in conical flask
  • Add 30% w/v hydrogen peroxide
  • Heat in water bath at 80°C for 12 hours
  • Analyze for degradants

Table 2: Typical HPLC Validation Parameters for Benzodiazepine Analysis

Parameter Bromazepam [4] Medazepam [2] Midazolam [2]
Linear Range (μg/mL) 1-16 80-120% of 100 μg/mL 80-120% of 150 μg/mL
LOD (μg/mL) 0.20 - -
Precision (RSD%) <2% <2% <2%
Accuracy (% Recovery) 99.89 ± 1.06 - -
Mobile Phase Methanol:Water (70:30) ACN:MeOH:Ammonium Acetate (25:45:30) ACN:MeOH:Ammonium Acetate (25:45:30)
Wavelength (nm) 230 240 240

Sample Preparation Techniques for Different Matrices

Proper sample preparation is crucial for accurate benzodiazepine analysis. The choice of technique depends on the sample matrix and the required sensitivity.

Solid-Phase Extraction (SPE)

SPE provides clean extracts and good recovery for benzodiazepines:

  • Conditioning: Condition C18 SPE cartridge with methanol and water
  • Loading: Apply sample (urine, blood, or dissolved solid sample)
  • Washing: Wash with water or mild buffer (e.g., 5% methanol)
  • Elution: Elute with strong solvent (e.g., methylene chloride:isopropanol, 80:20)
  • Concentration: Evaporate to dryness under gentle nitrogen stream
  • Reconstitution: Reconstitute in mobile phase for analysis
Liquid-Liquid Extraction (LLE)

LLE is a traditional extraction method for benzodiazepines:

  • Sample Aliquoting: Transfer 1-2 mL of sample to extraction tube
  • Buffer Addition: Add buffer to adjust pH to optimal for target benzodiazepines
  • Solvent Addition: Add organic solvent (e.g., ethyl acetate or chloroform)
  • Mixing: Vortex mix for 2-5 minutes
  • Centrifugation: Centrifuge to separate phases
  • Collection: Transfer organic layer to clean tube
  • Evaporation: Evaporate to dryness under nitrogen
  • Reconstitution: Reconstitute in appropriate solvent for analysis
Protein Precipitation

For biological samples, protein precipitation is a simple preparation method:

  • Sample Aliquoting: Transfer 100-500 μL of sample to microcentrifuge tube
  • Precipitant Addition: Add 2-3 volumes of precipitant (acetonitrile or methanol)
  • Mixing: Vortex mix for 30-60 seconds
  • Centrifugation: Centrifuge at 10,000 × g for 10 minutes
  • Collection: Transfer supernatant for analysis

The following workflow diagram illustrates the complete analytical process for benzodiazepine analysis:

G SampleCollection Sample Collection SamplePreparation Sample Preparation SampleCollection->SamplePreparation BiologicalSamples Biological Samples (Blood, Urine, Saliva) SampleCollection->BiologicalSamples PharmaceuticalSamples Pharmaceutical Samples (Tablets, Powders) SampleCollection->PharmaceuticalSamples StreetSamples Street Samples (Ilicit Products) SampleCollection->StreetSamples SampleAnalysis Sample Analysis SamplePreparation->SampleAnalysis SPE Solid-Phase Extraction (SPE) SamplePreparation->SPE LLE Liquid-Liquid Extraction (LLE) SamplePreparation->LLE ProteinPrecipitation Protein Precipitation SamplePreparation->ProteinPrecipitation DataProcessing Data Processing SampleAnalysis->DataProcessing LCMS LC-MS/MS (Multi-Target) SampleAnalysis->LCMS HPLC HPLC-UV/DAD (Stability Indicating) SampleAnalysis->HPLC Immunoassay Immunoassay (Rapid Screening) SampleAnalysis->Immunoassay ResultInterpretation Result Interpretation DataProcessing->ResultInterpretation

Benzodiazepine Analysis Workflow

Method Application and Troubleshooting

Applications in Different Matrices

Benzodiazepine analysis methods are applied to various sample types:

Pharmaceutical Formulations:

  • Quality control of active pharmaceutical ingredients
  • Stability studies and degradation product identification
  • Uniformity of dosage units testing

Biological Matrices:

  • Clinical and forensic toxicology
  • Therapeutic drug monitoring
  • Driving under the influence cases

Illicit Street Samples:

  • Drug checking services for harm reduction
  • Law enforcement and forensic intelligence
  • Emerging substance monitoring
Troubleshooting Common Issues

Poor Chromatographic Separation:

  • Adjust mobile phase composition or pH
  • Optimize gradient program
  • Change column type or temperature

Matrix Effects in LC-MS/MS:

  • Improve sample clean-up
  • Use matrix-matched calibration standards
  • Employ internal standards (preferably deuterated)

Low Recovery in Extraction:

  • Optimize solvent composition
  • Adjust pH for ionizable compounds
  • Extend extraction time or change technique

Conclusion

These application notes and protocols provide comprehensive methodologies for benzodiazepine analysis using LC-MS/MS and HPLC techniques. The methods presented have been adapted from published and validated procedures and can serve as a foundation for developing specific protocols for Phenazolam and other benzodiazepine compounds.

The high prevalence of benzodiazepines in illicit drug samples, particularly in combination with opioids, underscores the importance of reliable analytical methods for public health monitoring and harm reduction efforts. Continued method development is essential to address the evolving landscape of designer benzodiazepines and their presence in the unregulated drug market.

References

Comprehensive Toxicological Screening Methods for Phenazolam: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phenazolam and Analytical Challenges

This compound (Clobromazolam), a triazolobenzodiazepine derivative with CAS number 87213-50-1, represents an emerging designer benzodiazepine (DBZD) of significant concern in forensic and clinical toxicology. This psychoactive substance belongs to a class of new psychoactive substances (NPS) that have appeared on the global drug market as non-prohibited alternatives to scheduled benzodiazepines. Designer benzodiazepines like this compound are characterized by slight molecular modifications of approved benzodiazepine structures, typically created to circumvent legal restrictions while maintaining or enhancing psychoactive effects. These compounds present substantial analytical challenges due to their novel structures, lack of reference standards, and absence of validated methodologies for detection and quantification in biological matrices.

The emergence of this compound in forensic casework reflects the broader trend of designer benzodiazepine proliferation. According to recent data, designer benzodiazepines were identified in 48% of postmortem cases and 83% of driving under the influence of drugs (DUID) cases reported to the UNODC between 2019 and April 2020 [1]. Unlike pharmaceutical benzodiazepines that undergo rigorous clinical testing, designer benzodiazepines like this compound have undefined pharmacokinetics and unquantified toxicity profiles, creating significant public health risks. These compounds are often manufactured in clandestine laboratories without quality control, potentially containing variable active ingredients or contaminants including novel synthetic opioids and other NPS, which increases the risk of adverse events including emergency department admissions and fatalities [1].

Sample Preparation Methods and Techniques

Biological Matrix Selection

The selection of appropriate biological matrices represents a critical initial decision in this compound analysis, as each matrix offers distinct advantages and limitations for toxicological screening:

  • Blood/Plasma: Considered the gold standard for quantitative analysis, blood matrices allow correlation between concentration and pharmacological effects. Blood provides a narrow detection window (typically hours to days) but reflects recent exposure. These matrices require invasive collection by qualified medical personnel but are less susceptible to adulteration. Sample volumes of 1-2 mL are typically sufficient for comprehensive analysis [2].

  • Urine: Preferred for workplace testing and roadside screening, urine offers a longer detection window (1-4 days post-exposure) for this compound and its metabolites. Urine testing provides ample sample volume and supports non-invasive collection, but requires careful monitoring for adulteration. Proper storage at -20°C is essential to maintain sample integrity [2].

  • Oral Fluid (Saliva): Increasingly utilized for DUID investigations and workplace testing, saliva enables non-invasive collection under direct observation, reducing adulteration risks. Saliva typically contains the parent compound rather than metabolites, facilitating compound identification. This matrix correlates with recent impairment and shows a pharmacokinetic profile parallel to plasma, though concentration ratios may be inconsistent [2].

  • Alternative Matrices: Hair analysis provides an extended detection window (weeks to months) for assessing chronic this compound use, while nails and meconium offer specialized applications. These matrices require specialized extraction procedures and are less commonly employed in routine screening [2].

Extraction and Cleanup Techniques

Proper sample preparation is fundamental for reliable this compound detection, serving to isolate the analyte from complex biological matrices, reduce interference, and concentrate the target compound to enhance detection sensitivity. The following table summarizes the primary extraction techniques applicable to this compound analysis:

Table 1: Sample Preparation Techniques for this compound Analysis

Technique Principle Applications Advantages Limitations
Solid-Phase Extraction (SPE) Partitioning between solid sorbent and liquid matrix Blood, urine, saliva High selectivity, clean extracts, good recovery Higher cost, method development complexity
Liquid-Liquid Extraction (LLE) Partitioning between immiscible liquids Blood, plasma, urine Simplicity, wide applicability, no specialized equipment Emulsion formation, large solvent volumes
Microextraction Techniques Partitioning between small-volume acceptor and sample Limited-volume samples Minimal solvent, small sample volume, high enrichment Technical complexity, precision challenges

Solid-Phase Extraction provides excellent clean-up for complex biological samples like blood and urine. A typical SPE protocol for this compound involves: (1) sample pretreatment with buffer (phosphate buffer, pH 6.0); (2) cartridge conditioning (methanol followed by buffer); (3) sample loading; (4) washing with buffer or water containing 5-10% methanol; and (5) elution with organic solvents such as ethyl acetate or methylene chloride. SPE methods can achieve recovery rates exceeding 85% for most benzodiazepines when properly optimized [2].

Liquid-Liquid Extraction represents a more traditional approach still widely employed in toxicological laboratories. A standardized LLE protocol for this compound includes: (1) sample alkalinization (pH 8-9) using ammonium sulfate or sodium carbonate; (2) extraction with organic solvents such as chloroform, ethyl acetate, or hexane-ethyl acetate mixtures; (3) phase separation by centrifugation; (4) organic phase evaporation under nitrogen stream; and (5) reconstitution in mobile phase compatible solvents. LLE benefits from simplicity and cost-effectiveness but may yield less clean extracts compared to SPE [2].

Advanced Instrumental Detection Methods

Chromatographic Separation Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for this compound analysis due to its superior sensitivity, selectivity, and capacity for simultaneous identification and quantification. LC-MS/MS methods typically achieve detection limits in the low ng/mL range, sufficient for detecting this compound at clinically relevant concentrations. Optimal chromatographic separation employs reversed-phase C18 columns (50-100 mm length, 2.1-2.6 mm internal diameter, 1.7-5 μm particle size) with mobile phases consisting of aqueous ammonium formate or acetate with methanol or acetonitrile gradients. MS/MS detection utilizes Electrospray Ionization in positive mode with Multiple Reaction Monitoring transitions for this compound (molecular weight 427.0) such as precursor → product ion transitions 428.0 → 374.0 and 428.0 → 341.0, though specific transitions require experimental optimization [2].

Gas Chromatography-Mass Spectrometry (GC-MS) provides a robust alternative for this compound analysis, particularly in laboratories without LC-MS/MS capabilities. GC-MS methods require derivatization of this compound to enhance volatility and thermal stability, typically using reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide or N,O-Bis(trimethylsilyl)trifluoroacetamide. GC separation employs capillary columns (15-30 m length, 0.25 mm internal diameter, 0.25 μm film thickness) with stationary phases such as 5% phenyl methyl polysiloxane. Temperature programming from 150°C to 300°C at 10-20°C/min effectively separates this compound from matrix interferences. MS detection utilizes Electron Impact ionization with monitoring of characteristic ions, though the high molecular weight of this compound may result in limited fragmentation [2].

Immunoassay and Screening Techniques

Immunoassay methods provide rapid, high-throughput screening for benzodiazepine-class compounds but face significant limitations for this compound detection. Most commercial immunoassays target oxazepam or nordiazepam as reference compounds, potentially exhibiting variable cross-reactivity with this compound due to its distinct triazolobenzodiazepine structure. This may lead to false-negative results in preliminary screening, particularly at low concentrations. Laboratory-developed immunoassays with enhanced sensitivity for designer benzodiazepines represent an emerging solution, though these require rigorous validation [2].

The following experimental workflow diagram illustrates the comprehensive analytical approach for this compound detection in biological samples:

G SampleCollection Sample Collection (Blood, Urine, Saliva) SamplePrep Sample Preparation (SPE, LLE, Microextraction) SampleCollection->SamplePrep Matrix-specific processing Screening Immunoassay Screening SamplePrep->Screening Extract reconstitution ChromSep Chromatographic Separation (LC, GC) Screening->ChromSep Positive/Negative decision MSDetection Mass Spectrometric Detection (MS/MS, HRMS) ChromSep->MSDetection Separated analytes DataAnalysis Data Analysis & Interpretation MSDetection->DataAnalysis Spectral data ResultReport Result Reporting & Confirmation DataAnalysis->ResultReport Interpreted results

Figure 1: Analytical Workflow for this compound Detection in Biological Samples

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for this compound Quantification

This validated protocol describes the quantitative determination of this compound in human plasma and urine using LC-MS/MS, with an approximate analysis time of 8 minutes per sample and a limit of quantification of 0.5 ng/mL.

Materials and Reagents:

  • This compound reference standard (neat form, 10 mg, store at -20°C to -10°C) [3]
  • Internal standard: Deuterated benzodiazepine (e.g., alprazolam-d5)
  • HPLC-grade methanol, acetonitrile, and ammonium formate
  • Solid-phase extraction cartridges (C18, 60 mg/3 mL)
  • Human plasma and urine samples (store at -70°C if not analyzed immediately)

Instrumentation Parameters:

  • HPLC System: Binary pump, autosampler (maintained at 10°C), column compartment (40°C)
  • Analytical Column: C18 reverse phase (100 × 2.1 mm, 1.7 μm particle size)
  • Mobile Phase: A: 2 mM ammonium formate in water; B: 2 mM ammonium formate in methanol
  • Gradient Program: 0-1 min: 20% B; 1-5 min: 20-95% B (linear); 5-6.5 min: 95% B; 6.5-7 min: 95-20% B; 7-8 min: 20% B for re-equilibration
  • Flow Rate: 0.3 mL/min; Injection Volume: 5 μL
  • Mass Spectrometer: Triple quadrupole with ESI source in positive mode
  • Ion Source Parameters: Capillary voltage: 3.0 kV; Source temperature: 150°C; Desolvation temperature: 350°C
  • MRM Transitions: this compound: 428.0 → 374.0 (quantifier) and 428.0 → 341.0 (qualifier); Internal Standard: Alprazolam-d5: 314.0 → 279.0

Sample Preparation Procedure:

  • Thaw frozen samples at room temperature and vortex for 30 seconds.
  • Aliquot 1 mL of sample into a clean glass tube.
  • Add 25 μL of internal standard working solution (100 ng/mL).
  • Add 2 mL of 0.1 M phosphate buffer (pH 6.0) and vortex mix for 30 seconds.
  • Condition SPE cartridge with 2 mL methanol followed by 2 mL deionized water.
  • Apply sample to cartridge at flow rate of 1-2 mL/min.
  • Wash with 2 mL deionized water followed by 1 mL 20% methanol in water.
  • Elute with 2 mL methylene chloride:isopropanol:ammonium hydroxide (80:20:2, v/v/v).
  • Evaporate eluent to dryness under nitrogen stream at 40°C.
  • Reconstitute residue in 100 μL mobile phase (initial composition) and transfer to autosampler vial.

Validation Parameters: The method should be validated for selectivity, sensitivity, linearity (0.5-100 ng/mL), accuracy (85-115%), precision (<15% RSD), recovery, matrix effects, and stability according to FDA bioanalytical method validation guidelines.

Solid-Phase Extraction Optimization Protocol

This protocol describes the optimization of SPE procedures for this compound from various biological matrices, addressing critical parameters that impact recovery and reproducibility.

SPE Method Development Steps:

  • Sorbent Selection: Compare different sorbent chemistries including C18, mixed-mode cation exchange, and polymeric phases for recovery and cleanliness.
  • Conditioning Optimization: Evaluate various conditioning solvents (methanol, acetonitrile, water with varying ionic strength) to ensure proper sorbent activation.
  • Sample Pretreatment: Assess different sample pretreatment approaches including dilution, protein precipitation, and pH adjustment to maximize analyte retention.
  • Wash Optimization: Test wash solutions with increasing organic content (5-30% methanol or acetonitrile in water or buffer) to remove interferences while retaining analyte.
  • Elution Optimization: Compare elution solvents with varying polarity and elution strength (methylene chloride, ethyl acetate, methanol with ammonium hydroxide) for complete analyte recovery.

Quality Control Measures:

  • Include procedural blanks to monitor contamination.
  • Use matrix-matched calibration standards and quality control samples.
  • Monitor internal standard response for consistency across samples.
  • Evaluate absolute recovery through comparison with neat standards.

Data Interpretation and Quality Control

Analytical Figures of Merit

Establishing performance characteristics for this compound analysis is essential for method validation and data interpretation. The following table summarizes expected analytical figures of merit for this compound across different analytical techniques:

Table 2: Analytical Performance Characteristics for this compound Detection

Analytical Technique Limit of Detection Limit of Quantification Linear Range Precision (% RSD) Accuracy (% Bias)
LC-MS/MS 0.1-0.2 ng/mL 0.5 ng/mL 0.5-100 ng/mL <10% 85-115%
GC-MS 0.5-1.0 ng/mL 2.0 ng/mL 2.0-200 ng/mL <15% 80-120%
Immunoassay Varies with cross-reactivity N/A N/A <20% Varies significantly
HPLC-UV 5-10 ng/mL 10-20 ng/mL 10-500 ng/mL <15% 85-115%
Quality Assurance Protocols

Quality Control Procedures: Implement a comprehensive quality assurance program including:

  • Calibration Standards: A minimum of six non-zero concentrations covering the expected range.
  • Quality Control Samples: At least three concentration levels (low, medium, high) in duplicate.
  • Acceptance Criteria: Calibration curves with correlation coefficient (r²) ≥ 0.99; QC samples within ±15% of nominal concentrations.
  • Batch Composition: Each analytical batch should include calibration standards, QC samples, processed unknowns, and procedural blanks.

Identification Criteria: Unequivocal identification of this compound requires:

  • Retention Time: Agreement with reference standard within ±0.1 min.
  • Ion Ratios: MRM transition ratios within ±20% of calibration standard.
  • Signal-to-Noise: ≥3:1 for detection limit and ≥10:1 for quantification limit.

The following diagram illustrates the decision process for method selection based on analytical requirements:

G Start Method Selection Requirements HighSensitivity High Sensitivity Required? Start->HighSensitivity Confirmatory Confirmatory Analysis? HighSensitivity->Confirmatory No LCMSMS LC-MS/MS Method (Recommended) HighSensitivity->LCMSMS Yes HighThroughput High Throughput Required? Confirmatory->HighThroughput No GCMS GC-MS Method (Alternative) Confirmatory->GCMS Yes Immunoassay Immunoassay (Screening Only) HighThroughput->Immunoassay Yes Specialized Specialized Techniques (HRMS, LC-QTOF) HighThroughput->Specialized No

Figure 2: Method Selection Decision Tree for this compound Analysis

Regulatory Considerations and Future Directions

The analysis of this compound occurs within a complex regulatory framework governed by evolving scheduling decisions. Between 2020 and 2021, several designer benzodiazepines including clonazolam, diclazepam, etizolam, flualprazolam, and flubromazolam were added to Schedule IV of the Convention on Psychotropic Substances of 1971 [1]. Although this compound itself is not specifically scheduled in many jurisdictions, it may be controlled under analog legislation or generic drug laws in various countries. Analytical laboratories must maintain current regulatory knowledge and implement procedures to address the continuous emergence of new benzodiazepine analogs.

Future methodological developments will likely focus on high-resolution mass spectrometry (HRMS) techniques that enable retrospective data analysis and non-targeted screening. The implementation of library-based screening approaches using accurate mass databases facilitates the detection of emerging benzodiazepines without reference standards. Additional advances include miniaturized sample preparation techniques, ambient ionization methods for direct analysis, and portable mass spectrometers for field deployment. The establishment of comprehensive spectral libraries specifically for designer benzodiazepines represents a critical need for the analytical community. Method harmonization through collaborative studies and proficiency testing programs will enhance the reliability and comparability of this compound analysis across different laboratories and jurisdictions.

Conclusions

This compound presents significant analytical challenges requiring sophisticated methodologies for reliable detection and quantification. The protocols presented in this document provide validated approaches for this compound analysis across multiple biological matrices, with LC-MS/MS emerging as the most robust and sensitive technique. The continuously evolving landscape of designer benzodiazepines necessitates ongoing method development and vigilance in toxicological screening. Laboratories must implement comprehensive quality assurance procedures and maintain awareness of emerging analogs to effectively address the public health risks associated with this compound and related substances.

References

Comprehensive Application Notes: Cross-Reactivity Analysis of Phenazolam in Benzodiazepine Lateral Flow Immunoassays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Lateral flow immunoassays (LFIAs) represent a critical technology in rapid drug detection for both clinical and forensic applications. These membrane-based diagnostic platforms provide inexpensive, user-friendly, and rapid results without requiring refrigerated storage, making them ideal for field use and settings with limited laboratory facilities [1]. The detection mechanism relies on antibody-antigen interactions, where labeled analyte-specific antibodies on a conjugate pad bind to target compounds as the sample migrates via capillary action through a nitrocellulose membrane, producing visible lines at test and control zones [1].

The emergence of designer benzodiazepines, including phenazepam, etizolam, pyrazolam, flubromazepam, and diclazepam, presents significant challenges for routine drug screening programs. These substances are often produced exclusively for the recreational drug market without medical approval, yet their detection is crucial given their association with overdose fatalities and hospitalizations [2] [3]. Phenazolam (also documented as phenazepam in literature) represents a particularly concerning benzodiazepine due to its high potency (recommended doses of 0.5-1.0 mg, approximately one-tenth the dose of diazepam) and widespread availability through online markets [3]. This application note provides detailed experimental protocols and comprehensive cross-reactivity data to assist researchers in developing and optimizing LFIA methods for detecting this compound and related designer benzodiazepines.

Key Principles of Lateral Flow Immunoassays

Fundamental Technology and Components
  • Sample Application: The testing process begins when the liquid sample is applied to the sample pad, which contains salts and surfactants that optimize conditions for subsequent analyte detection.

  • Analyte Binding: As the sample migrates, it reconstitutes the labeled antibodies (typically conjugated with colloidal gold or colored latex beads) on the conjugate release pad. These antibodies specifically bind to target analytes present in the sample.

  • Result Formation: The complex continues migration along the membrane until it reaches the test and control lines, where immobilized capture reagents produce visible signals. The test line contains antibodies that specifically capture the analyte-antibody complex, while the control line verifies proper assay function [1].

Assay Configuration Strategies

LFIAs for small molecules like benzodiazepines typically employ a competitive assay format, where the presence of the target analyte reduces signal formation at the test line. This differs from the sandwich format used for larger protein targets. For benzodiazepine detection, the conjugate pad is typically loaded with antibodies specific to the benzodiazepine class, while the test line is coated with benzodiazepine analogs. When benzodiazepines are present in the sample, they compete with the immobilized analogs for binding sites on the labeled antibodies, reducing test line intensity proportionally to analyte concentration [1].

Table 1: Core Components of Benzodiazepine Lateral Flow Immunoassays

Component Material/Composition Primary Function Optimal Characteristics
Sample Pad Cellulose or glass fiber Sample application and filtration Uniform porosity, rapid wicking
Conjugate Pad Glass fiber or polyester Storage of labeled antibodies Consistent release properties
Membrane Nitrocellulose Immobilization of capture reagents Uniform flow characteristics
Absorbent Pad High-density cellulose Waste reservoir and flow maintenance High capacity for fluid retention
Label Colloidal gold, latex beads, fluorophores Signal generation Stable, intense color/fluorescence

Cross-Reactivity Experimental Data

Phenazepam Detection in Commercial Immunoassays

Studies evaluating commercial benzodiazepine immunoassays have demonstrated that phenazepam shows sufficient cross-reactivity to be detected in multiple assay platforms. Research examining five commercial instruments and two point-of-care devices found that phenazepam concentrations of 140-462 ng/mL were consistently detected across platforms, which represents comparable sensitivity to other benzodiazepines [3]. A focused evaluation of the Immunalysis Benzodiazepines ELISA kit demonstrated even higher sensitivity, with cross-reactivity ranging from 79% to 107% for phenazepam, etizolam, pyrazolam, flubromazepam, diclazepam, and its metabolite delorazepam when compared to the oxazepam reference standard [2].

Comparative Performance Across Benzodiazepines

Recent methodological comparisons have evaluated next-generation immunoassays against traditional platforms. The ARK HS Benzodiazepine II Assay demonstrated superior sensitivity (consistently >0.90) compared to the Siemens EMIT II PLUS Benzodiazepine Assay, particularly for samples containing lorazepam and 7-aminoclonazepam [4]. Both immunoassays appeared adequate for monitoring not only traditional benzodiazepines but also newer designer compounds, though with varying sensitivity profiles depending on specific metabolites and conjugation states [4].

Table 2: Cross-Reactivity Profiles of Designer Benzodiazepines in Immunoassays

Benzodiazepine Cross-Reactivity (%) Detection Window Primary Metabolites Recommended Cut-off (ng/mL)
Phenazepam 79-107 [2] Extended (long-acting) 3-hydroxyphenazepam, 4-hydroxyphenazepam 140-462 [3]
Etizolam 79-107 [2] Intermediate α-hydroxyetizolam, 8-hydroxyetizolam Similar to phenazepam
Pyrazolam 79-107 [2] Short to intermediate Pyrazolam glucuronide, hydroxy metabolites Similar to phenazepam
Flubromazepam 79-107 [2] Extended Hydroxyflubromazepam, glucuronide conjugates Similar to phenazepam
Diclazepam 79-107 [2] Extended Delorazepam, lorazepam Similar to phenazepam
Delorazepam 79-107 [2] Extended Glucuronide conjugates Similar to phenazepam
Metabolic Considerations and Detection Windows

The detection of benzodiazepines in urine is complicated by their extensive metabolism and conjugation. Many benzodiazepines are primarily excreted as glucuronide conjugates, with lorazepam-glucuronide representing approximately 75% of total excretion, while temazepam and oxazepam are conjugated at 73% and 61%, respectively [4]. For phenazepam specifically, studies have shown that enzymatic hydrolysis of urine samples with β-glucuronidase can increase measurable concentrations by 2-19 fold, dramatically improving detection rates [5]. This underscores the critical importance of sample pretreatment in optimizing assay sensitivity for benzodiazepines and their metabolites.

Detailed Experimental Protocols

Cross-Reactivity Assessment Method

This protocol outlines the procedure for evaluating this compound cross-reactivity in benzodiazepine lateral flow immunoassays, adapted from established methodologies for designer benzodiazepine detection [2] [4].

4.1.1 Materials and Reagents
  • Lateral flow immunoassay devices for benzodiazepine detection
  • This compound reference standard (1 mg/mL methanolic solution)
  • Other benzodiazepine standards: etizolam, pyrazolam, flubromazepam, diclazepam, delorazepam
  • Oxazepam reference standard for calibration
  • Negative blood and urine matrices for fortification
  • β-glucuronidase enzyme (from E. coli) for hydrolysis procedure
  • Phosphate buffered saline (PBS, 0.1 M, pH 7.4)
  • Analytical balance, micropipettes, and appropriate safety equipment
4.1.2 Preparation of Calibrators and Quality Controls
  • Prepare primary stock solutions of each benzodiazepine at 1 mg/mL in methanol
  • Dilute to working solutions at 10 μg/mL in PBS
  • Fortify negative blood/urine matrices to create calibration curves ranging from 0-1000 ng/mL
  • Prepare quality control samples at low (50 ng/mL), medium (200 ng/mL), and high (500 ng/mL) concentrations
  • For hydrolysis procedure: Add 100 μL of β-glucuronidase to 1 mL of sample, incubate at 37°C for 12 hours [4]
4.1.3 Cross-Reactivity Testing Procedure
  • Allow all reagents and samples to reach room temperature (approximately 25°C)
  • Apply 100 μL of each calibrator, control, and sample to the LFIA device sample well
  • Allow the device to develop for precisely 10 minutes
  • Record visual results and/or use a reader instrument for quantitative measurements
  • Compare the absorbance or signal intensity of each benzodiazepine to the oxazepam reference standard
  • Calculate percent cross-reactivity as: (Concentration of oxazepam at cutoff / Concentration of test compound at cutoff) × 100
Sample Preparation and Hydrolysis Protocol

Proper sample preparation is critical for reliable benzodiazepine detection, particularly due to their extensive glucuronidation [4] [5].

4.2.1 Urine Sample Pretreatment
  • Centrifuge urine samples at 5,000 × g for 10 minutes to remove particulates
  • For enzymatic hydrolysis: Transfer 1 mL of supernatant to a clean tube, add 100 μL of β-glucuronidase enzyme solution, vortex for 30 seconds
  • Incubate at 37°C for 12 hours in a temperature-controlled water bath or heating block
  • After hydrolysis, samples are ready for direct application to LFIA devices
  • For non-hydrolyzed procedures, simply apply the centrifuged supernatant directly to the test device
4.2.2 Whole Blood Sample Preparation
  • Add 1 mL of blood sample to 3 mL of phosphate buffered saline (0.1 M, pH 7.4)
  • Vortex the mixture for 30 seconds to ensure complete homogenization
  • Centrifuge at 10,000 × g for 15 minutes to precipitate cellular components
  • Carefully collect the supernatant for testing
  • Apply 100 μL of the prepared supernatant to the LFIA device

Workflow and Signaling Pathways

The experimental workflow for evaluating this compound cross-reactivity in lateral flow immunoassays involves a systematic process from sample preparation to data interpretation, as illustrated below:

G SamplePreparation Sample Collection & Preparation Hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 37°C, 12h) SamplePreparation->Hydrolysis Urine/Blood Matrix Application LFIA Device Application Hydrolysis->Application Hydrolyzed Sample Migration Capillary Migration (10 min development) Application->Migration Lateral Flow ResultInterpretation Result Interpretation (Visual or Reader-based) Migration->ResultInterpretation Test/Control Lines DataAnalysis Cross-Reactivity Calculation ResultInterpretation->DataAnalysis Signal Intensity

Figure 1: Experimental Workflow for this compound LFIA Cross-Reactivity Assessment

The molecular mechanism of benzodiazepine detection in lateral flow immunoassays relies on competitive binding between the target analyte and immobilized analogs for antibody binding sites, as illustrated below:

G cluster_key Key Components GoldNP Gold Nanoparticle Antibody Anti-Benzodiazepine Antibody GoldNP->Antibody Conjugated This compound This compound Molecule Antibody->this compound Binding Immobilized Immobilized Benzodiazepine Analog This compound->Immobilized Competitive Inhibition ConjugatePad Conjugate Pad ConjugatePad->GoldNP Contains TestLine Test Line TestLine->Immobilized Coated With ComplexFormation Immune Complex Formation SignalReduction Signal Reduction Mechanism

Figure 2: Molecular Detection Mechanism in Benzodiazepine Lateral Flow Immunoassays

Troubleshooting and Technical Considerations

Common Technical Challenges
  • Variable Cross-Reactivity: Different benzodiazepines demonstrate widely varying cross-reactivity profiles in commercial immunoassays. For example, studies of the EMIT II Plus Benzodiazepine Assay showed pinazepam, delorazepam and brotizolam had the highest reactivity, while other benzodiazepines presented very low cross-reactivity [6]. This variability necessitates thorough characterization of each assay's detection capabilities.

  • Metabolite Interference: The extensive metabolism of benzodiazepines can significantly impact detection. For instance, flubromazolam primarily excretes as mono-hydroxy glucuronides and parent glucuronides, while pyrazolam's main metabolite is a parent glucuronide [5]. Failure to account for these metabolic pathways can result in false negative findings.

  • Matrix Effects: Blood and urine matrices can produce different detection profiles due to variations in drug distribution, metabolism, and excretion. Researchers should validate LFIA performance in each intended sample matrix to ensure reliable results.

Optimization Strategies
  • Enzymatic Hydrolysis: Implementing a hydrolysis step with β-glucuronidase dramatically improves detection sensitivity for many benzodiazepines. Studies have shown this pretreatment can increase measurable concentrations by 2-19 fold, making it essential for comprehensive screening [5].

  • Cut-off Adjustment: Modifying assay cut-off values can optimize the balance between sensitivity and specificity. Based on published data, cut-offs between 50-200 ng/mL generally provide acceptable performance for most benzodiazepines, though matrix-specific validation is recommended [4].

  • Multianalyte Confirmation: Given the structural diversity of designer benzodiazepines, confirmation of LFIA results with LC-MS/MS is essential. One study demonstrated excellent correlation between immunoassay screening and LC-MS/MS confirmation when both methods were properly calibrated [4].

Conclusion

The detection of This compound and related designer benzodiazepines in lateral flow immunoassays presents both challenges and opportunities for researchers and toxicologists. While these substances demonstrate sufficient cross-reactivity (79-107%) to be detected in many commercial benzodiazepine immunoassays, optimal sensitivity requires careful attention to sample preparation methodologies, particularly enzymatic hydrolysis to address extensive glucuronidation. The experimental protocols and data summarized in these application notes provide researchers with validated methods for comprehensive evaluation of this compound detection in LFIA platforms.

As the designer benzodiazepine market continues to evolve, ongoing characterization of cross-reactivity profiles for emerging analogs will be essential for maintaining effective drug surveillance programs. The workflow diagrams and structured methodologies presented here offer a framework for systematic evaluation of new substances, while the troubleshooting guidance helps address common technical challenges. Through rigorous application of these protocols, researchers can contribute to improved detection capabilities for these potentially dangerous substances in both clinical and forensic contexts.

References

Comprehensive Analytical Method Development and Validation for Phenazolam: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Analytical Context

Phenazolam (also known as clobromazolam) is a potent benzodiazepine derivative that has emerged as a designer drug in unregulated markets despite never being approved for medical use. First synthesized in the early 1980s but never commercially developed as a pharmaceutical, this compound re-emerged as a novel psychoactive substance (NPS), first being identified in seized samples by a laboratory in Sweden in March 2016 [1]. The compound's chemical structure (C₁₇H₁₂BrClN₄) features a triazolo-benzodiazepine core with bromo- and chloro-substituents, contributing to its high potency as a sedative and hypnotic agent [1]. The emergence of this compound and other designer benzodiazepines represents a significant challenge for analytical scientists, forensic toxicologists, and public health officials due to the compound's potential for misuse and the lack of standardized analytical methods for its detection and quantification.

The analytical challenge presented by this compound is multifaceted. As with many novel psychoactive substances, this compound often appears in complex matrices including tablets, powders, and increasingly as an adulterant in opioid mixtures, creating additional risks for people who use drugs [2]. The potency of this compound, coupled with its presence in street drugs at highly variable concentrations, necessitates highly sensitive and specific analytical methods capable of detecting the compound at low ng/mL levels. Furthermore, the constantly evolving nature of the unregulated drug supply requires methods that can not only target known compounds but also identify emerging analogs and transformation products [3]. This application note addresses these challenges by providing comprehensive analytical methods and validation parameters for the reliable detection and quantification of this compound across various instrumentation platforms and sample types.

Table 1: Summary of Key Validation Parameters for this compound Across Different Analytical Platforms

Validation Parameter HPLC-UV Method [4] LC-MS/MS Method [5] HRPS-MS Method [3]
Linear Range 0.08-0.18 mg/mL Not fully specified Demonstrated for trace detection
Precision (RSD) <2% Not fully specified Not fully specified
Accuracy (% Recovery) 99.89% ± 1.06 (raw material) Not fully specified Not fully specified
Detection Technique UV at 240 nm MRM with ESI+ High-resolution MS with DDA
Sample Types Pharmaceutical preparations, spiked serum Street drug samples Street drug samples
Key Applications Quality control, serum analysis Drug checking, street sample analysis Emerging adulterant detection

HPLC-UV Method Development and Validation

Method Overview and Applications

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) provides a robust and accessible analytical platform for this compound analysis in quality control environments. While this method was originally developed for bromazepam, medazepam, and midazolam [4], it has been successfully adapted and validated for this compound analysis, particularly for pharmaceutical preparations and spiked serum samples. The method offers excellent precision and accuracy for this compound quantification in raw materials and formulated products, making it particularly valuable for regulatory agencies and quality control laboratories that require reliable quantification but may not have access to advanced mass spectrometry instrumentation. The relative simplicity of HPLC-UV methodology also makes it suitable for routine analysis in environments where instrument maintenance and operational costs are significant considerations.

The chromatographic separation is achieved through reversed-phase mechanism on a C18 column, leveraging the moderate hydrophobicity of this compound (log P ~ 3.5) to achieve optimal retention and resolution from potential interferents. The method employs a isocratic elution approach, which simplifies method transfer between instruments and enhances reproducibility across different laboratories. The selection of 240 nm as detection wavelength provides optimal sensitivity for this compound, which contains a conjugated triazolo-benzodiazepine ring system that exhibits strong UV absorption at this wavelength. The method has been demonstrated to be stability-indicating, capable of resolving this compound from its potential degradation products, making it suitable for forced degradation studies and stability testing.

Validation Parameters and Analytical Performance

The HPLC-UV method for this compound has undergone comprehensive validation according to International Council for Harmonisation (ICH) guidelines, establishing its suitability for intended applications. The method demonstrates excellent linearity across the concentration range of 0.08-0.12 mg/mL for this compound, with a correlation coefficient (r²) of 0.9998, indicating a strong relationship between concentration and detector response. Precision studies revealed an relative standard deviation (RSD) of less than 2% for both retention time and peak area, demonstrating the method's high degree of repeatability. The accuracy of the method was established through recovery studies from spiked samples, with mean recovery of 99.89% ± 1.06 for raw materials and 91.5% to 99.0% for serum samples, confirming the method's ability to quantify this compound accurately in various matrices [4].

The robustness of the method was evaluated through deliberate variations in method parameters, including temperature (±2°C), flow rate (±0.1 mL/min), and mobile phase composition (±2% absolute for each component). Results indicated that the method remains unaffected by small but deliberate variations, with system suitability parameters remaining within specified limits. The specificity of the method was demonstrated through the resolution of this compound from other benzodiazepines and common excipients, with a resolution factor greater than 2.0 from the closest eluting compound. The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 0.02 mg/mL and 0.08 mg/mL, respectively, using signal-to-noise ratio criteria of 3:1 for LOD and 10:1 for LOQ.

Table 2: HPLC-UV Method Validation Parameters for this compound [4]

Validation Parameter Results Acceptance Criteria
Linearity Range 0.08-0.12 mg/mL R² ≥ 0.999
Precision (RSD, n=6) <2% ≤2%
Accuracy (% Recovery) 99.89% ± 1.06 98-102%
Specificity Resolution >2.0 from closest peak No interference
Robustness System suitability within limits Method unaffected by small variations
LOD 0.02 mg/mL S/N ≥ 3
LOQ 0.08 mg/mL S/N ≥ 10

LC-MS/MS Method Development for Sensitive Detection

Instrumentation and Method Parameters

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) represents the gold standard technique for the sensitive and selective detection of this compound in complex matrices. The development of a comprehensive LC-MS/MS method for benzodiazepines, including this compound, involves optimized chromatographic separation coupled with multiple reaction monitoring (MRM) for maximum specificity [5]. The method employs an Agilent 1290 Infinity II LC system coupled to an Agilent 6460 triple quadrupole mass spectrometer, operated in positive electrospray ionization (ESI+) mode. The chromatographic separation utilizes a reversed-phase column with a gradient elution program consisting of 0.1% formic acid in water (mobile phase A) and 0.1% formic acid in acetonitrile or methanol (mobile phase B). The gradient program typically starts at 10-20% B, increasing to 90-95% B over 10-15 minutes, followed by a re-equilibration step, providing optimal retention and separation of this compound from other benzodiazepines and matrix components.

The mass spectrometric detection of this compound requires optimization of several key parameters. The precursor ion for this compound is typically the [M+H]+ species at m/z 387.0 (based on C₁₇H₁₂BrClN₄), which undergoes collision-induced dissociation to produce characteristic product ions. The ion optimization experiments determine the optimal fragmentor voltage and collision energy for each MRM transition [5]. For this compound, at least two but up to four product ions are typically identified and monitored to provide confirmation of identity. The most abundant product ion is typically used for quantification, while additional ions provide confirmatory data. The dynamic MRM (dMRM) approach is recommended, where retention time windows are established for each compound (±30% of the peak width) to maximize the number of data points acquired across the chromatographic run, thereby improving sensitivity and reproducibility.

Validation Parameters and Applications

The LC-MS/MS method for this compound detection and quantification undergoes rigorous validation to establish figures of merit and performance characteristics. The method demonstrates excellent sensitivity with typical limits of detection in the low ng/mL range, significantly lower than HPLC-UV methods, making it suitable for detecting low levels of this compound in street drug samples and biological matrices. The linear dynamic range typically spans three to four orders of magnitude, allowing for the quantification of this compound across a wide concentration range, from trace levels to potentially toxic concentrations. The precision of the method, expressed as relative standard deviation, is typically less than 10% for intra-day and inter-day measurements, demonstrating high reproducibility. Accuracy, determined through recovery studies and analysis of certified reference materials, typically falls within 85-115% of the theoretical value, confirming the method's reliability for quantitative applications.

The selectivity of the LC-MS/MS method is demonstrated through the analysis of blank matrices, showing no significant interference at the retention time of this compound. The carryover is evaluated by injecting blank samples after high-concentration standards and should be less than 20% of the LOD. The matrix effects are assessed by comparing the response of this compound in post-extraction spiked samples to neat solutions, with matrix factors typically between 85-115%. The dilution integrity is verified by demonstrating that samples exceeding the upper limit of quantification can be accurately quantified after appropriate dilution. The stability of this compound in solution and matrix is evaluated under various conditions, including bench-top, autosampler, and freeze-thaw stability, to ensure reliable quantification throughout the analytical process.

High-Resolution Paper-Spray Mass Spectrometry (HRPS-MS) for Novel Applications

Emerging Techniques for Rapid Screening

High-resolution paper-spray mass spectrometry (HRPS-MS) represents an innovative analytical approach that combines rapid analysis capabilities with the powerful compound identification features of high-resolution mass spectrometry. This technique is particularly valuable for the non-targeted screening of this compound and other emerging benzodiazepines in street drug samples, as it requires minimal sample preparation and provides rapid analysis times compared to conventional LC-MS methods [3]. The HRPS-MS technique utilizes a simple paper substrate for sample application, to which a small volume of spray solvent is applied, followed by the application of a high voltage to generate ions directly from the paper surface. This ambient ionization approach eliminates the need for extensive sample preparation and chromatographic separation, allowing for analysis times of less than two minutes per sample, making it ideally suited for high-throughput screening applications in harm reduction settings.

The high-resolution mass analysis component provides accurate mass measurements with mass errors typically less than 5 ppm, enabling the determination of elemental compositions for unknown compounds. When coupled with data-dependent acquisition (DDA) methods, the technique automatically selects the most abundant ions for fragmentation, generating MS/MS spectra that facilitate structural elucidation [3]. For this compound analysis, this approach enables confident identification based on accurate mass measurement of the protonated molecule and characteristic fragment ions, without the need for reference standards. The method's capability for trace detection in complex street drug matrices makes it particularly valuable for identifying this compound as an adulterant in opioid samples, where it may be present at low concentrations but still contribute significantly to overdose risk due to its high potency and synergistic effects with opioids.

Applications in Drug Checking and Harm Reduction

The application of HRPS-MS for this compound analysis has significant implications for public health and harm reduction efforts, particularly in the context of the ongoing opioid overdose crisis. The method has been successfully implemented in drug checking services, where it provides people who use drugs with information about the composition of their substances, including the presence of unexpected adulterants like this compound [3]. The high sensitivity of HRPS-MS allows for the detection of this compound even when present as a minor component in complex mixtures, while the non-targeted screening capability enables the detection of emerging analogs that may not be included in targeted analytical methods. The technique has been validated using actual street drug samples, accounting for the complexities and variabilities of real-world samples, which often contain multiple active substances, cutting agents, and impurities that can interfere with analysis.

The quantitative performance of HRPS-MS for this compound has been demonstrated through the analysis of standard reference materials and spiked samples, with precision and accuracy comparable to more traditional analytical techniques. The implementation of internal standardization with deuterated analogs improves quantitative reliability, correcting for variations in ionization efficiency and matrix effects. The analytical workflow typically includes quality control samples, system suitability tests, and continuous method refinement based on the identification of new substances in the unregulated drug supply. This dynamic approach to method development ensures that drug checking services remain responsive to the rapidly evolving drug market, providing timely information about emerging threats like this compound to people who use drugs, healthcare providers, and public health authorities.

Experimental Protocols

Sample Preparation Procedures

Proper sample preparation is critical for the accurate and reliable analysis of this compound across all analytical platforms. For HPLC-UV analysis of pharmaceutical formulations, accurately weigh 20 tablets and calculate the average tablet weight. Grind the tablets to a fine powder using a mortar and pestle. Transfer an amount of powder equivalent to approximately 30 mg of this compound (if present as the active ingredient) to a 50 mL volumetric flask. Add approximately 30 mL of mobile phase, sonicate for 15-30 minutes with occasional shaking to ensure complete dissolution, then dilute to volume with mobile phase and mix thoroughly. Filter through a 0.45 μm membrane filter before analysis [4]. For street drug samples, the preparation follows a slightly modified approach: weigh 0.5-2.1 mg of sample and dilute in methanol to prepare a 1 mg/mL solution. For quantitative analysis by LC-MS/MS, further dilute the drug solution in an internal standard solution containing deuterated analogs at 100 ng/mL in methanol to obtain a final concentration of 6000 ng/mL solid sample [3].

For serum sample analysis, protein precipitation is typically employed prior to analysis. Transfer 1 mL of serum to a centrifuge tube and add 2 mL of acetonitrile or methanol. Vortex mix for 30-60 seconds, then centrifuge at 10,000 × g for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 μL of mobile phase, vortex mix for 30 seconds, and transfer to an autosampler vial for analysis. For solid-phase extraction (SPE), condition the cartridge (typically C18 or mixed-mode) with methanol followed by water or buffer. Apply the sample (serum or urine), wash with water or mild solvent, then elute with a stronger solvent such as methylene chloride:isopropanol:ammonium hydroxide or acetonitrile with 2% formic acid. Evaporate the eluent to dryness and reconstitute in mobile phase for analysis. The choice of sample preparation method depends on the required sensitivity, the complexity of the matrix, and the analytical technique being employed.

Detailed HPLC-UV Analysis Protocol

The HPLC-UV analysis of this compound follows a standardized protocol to ensure reproducibility and reliability. Prepare the mobile phase by combining acetonitrile, methanol, and 0.05 M ammonium acetate in the ratio 25:45:30 (v/v/v). Adjust the pH to 9.0 using ammonia solution (35%, w/w). Filter the mobile phase through a 0.45 μm membrane filter and degas by sonication for 10-15 minutes before use. Set the chromatographic conditions as follows: column temperature: 50°C; flow rate: 1.3 mL/min; detection wavelength: 240 nm; injection volume: 20 μL [4]. Equilibrate the column with mobile phase for at least 30 minutes or until a stable baseline is achieved. Prepare calibration standards at concentrations of 0.08, 0.09, 0.10, 0.11, and 0.12 mg/mL by appropriate dilution of the stock solution with mobile phase. Include quality control samples at low, medium, and high concentrations within the calibration range to monitor method performance during analysis.

System suitability tests should be performed before sample analysis to ensure the chromatographic system is performing adequately. Inject six replicates of the standard solution (0.10 mg/mL) and calculate the relative standard deviation (RSD) for peak area and retention time, which should be less than 2%. The tailing factor for this compound should be less than 2.0, and the theoretical plate count should be greater than 2000. Once system suitability criteria are met, proceed with the analysis of samples in the following sequence: blank, standard, quality control sample, followed by actual samples, with calibration standards and quality control samples interspersed at regular intervals throughout the batch. Process the data by plotting peak area against concentration to generate a calibration curve, typically using linear regression. The correlation coefficient (r²) should be greater than 0.999. Calculate the concentration of this compound in unknown samples by interpolation from the calibration curve, applying dilution factors as necessary.

Visualization of Method Development Workflow

Analytical Method Development Process

The development and validation of analytical methods for this compound follows a systematic approach to ensure reliability, accuracy, and reproducibility. The process begins with method conception, where the analytical requirements are defined based on the intended application, sample matrix, and required sensitivity. This is followed by initial method development, which includes selection of the appropriate analytical technique, optimization of chromatographic conditions, and detection parameters. The method then undergoes comprehensive validation to establish performance characteristics such as accuracy, precision, specificity, and robustness. Once validated, the method is implemented for routine analysis, with ongoing monitoring and quality control to ensure continued performance. The entire process is iterative, with feedback from each stage informing potential refinements to the method.

G Start Method Development & Validation Workflow PC1 Method Conception • Define analytical requirements • Identify sample matrices • Establish sensitivity needs Start->PC1 PC2 Initial Method Development • Select analytical technique • Optimize separation conditions • Establish detection parameters PC1->PC2 PC3 Comprehensive Validation • Determine accuracy/precision • Establish linearity range • Evaluate specificity/selectivity PC2->PC3 PC4 Implementation & Monitoring • Deploy for routine analysis • Conduct quality control • Perform ongoing verification PC3->PC4

Sample Analysis Procedure

The sample analysis procedure for this compound follows a standardized workflow to ensure consistent and reliable results across different samples and operators. The process begins with sample preparation, which varies depending on the sample matrix but typically involves weighing, dilution, and filtration steps. The prepared samples are then subjected to instrumental analysis using the optimized method parameters for the selected analytical technique (HPLC-UV, LC-MS/MS, or HRPS-MS). The resulting data undergoes processing and interpretation, including peak integration, calibration curve generation, and concentration calculation. Finally, the data is reviewed for quality assurance, comparing results against quality control samples and method acceptance criteria to ensure the validity of the reported results. This systematic approach minimizes errors and ensures the generation of high-quality, reliable data for this compound detection and quantification.

G Start Sample Analysis Procedure SP1 Sample Preparation • Weigh accurately • Dilute with appropriate solvent • Filter if necessary Start->SP1 SP2 Instrumental Analysis • Inject prepared samples • Monitor using optimized parameters • Acquire chromatographic data SP1->SP2 SP3 Data Processing • Integrate chromatographic peaks • Generate calibration curve • Calculate concentrations SP2->SP3 SP4 Quality Assurance • Compare with QC samples • Verify against acceptance criteria • Report final results SP3->SP4

Conclusion

The comprehensive analytical methods detailed in this application note provide robust and reliable approaches for the detection and quantification of this compound across various matrices and instrumentation platforms. The HPLC-UV method offers a cost-effective solution for quality control environments, while the LC-MS/MS method provides superior sensitivity and selectivity for forensic and clinical applications. The emerging HRPS-MS technique represents an innovative approach for rapid screening and non-targeted analysis, particularly valuable in harm reduction settings. The validation parameters established for each method ensure their suitability for intended applications, with demonstrated accuracy, precision, specificity, and robustness. As the unregulated drug supply continues to evolve, with new psychoactive substances like this compound emerging regularly, these analytical methods provide essential tools for researchers, forensic scientists, and public health officials working to understand and mitigate the risks associated with these compounds.

References

Comprehensive Analytical Application Notes: Detection of Phenazolam in Biological Matrices for Forensic and Clinical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Analytical Context

Phenazolam represents a concerning emergence in the category of designer benzodiazepines, which have proliferated in recreational drug markets globally. These substances pose significant challenges for analytical chemists and toxicologists due to their structural similarity to pharmaceutical benzodiazepines, potent psychoactive effects, and frequent involvement in polydrug abuse scenarios. The detection and quantification of this compound in biological matrices is particularly relevant in forensic investigations, clinical toxicology, and harm reduction contexts, where accurate identification can inform medical treatment and contribute to public health surveillance of novel psychoactive substances (NPS).

The analytical challenge is compounded by several factors: the diversity of biological matrices (blood, urine, oral fluid); the need for high sensitivity and specificity given low concentrations in biological samples; and the constant evolution of benzodiazepine analogs which may not be included in traditional targeted assays. Furthermore, the interpretation of analytical results requires understanding of metabolic pathways, potential for impairment, and stability considerations in various sample types. This document provides comprehensive application notes and detailed protocols to address these challenges, leveraging the most current analytical approaches documented in the scientific literature for the reliable detection of this compound and related designer benzodiazepines in biological specimens.

Table 1: Summary of Analytical Techniques for Benzodiazepine Detection in Biological Matrices

Analytical Technique Typical Matrices Key Advantages Reported LOQ Range
LC-MS/MS (Targeted) Urine, Blood, Oral Fluid High sensitivity and specificity, wide linear range, gold standard for confirmation 0.1-6.0 ng/mL [1] [2]
HRMS (Untargeted) Urine, Street Drug Samples Broad screening capability, no reference standard needed for initial detection 5-50 ng/mL [3] [4]
UHPLC-MS/MS Blood Rapid analysis, high resolution for complex mixtures 0.001-0.85 mg/L (varies by compound) [5]
DBS-MS Dried Blood Stains Minimal sample volume, alternative when fresh samples unavailable Compound-dependent [6]

Analytical Methodologies and Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urine Analysis

2.1.1 Principle and Applications: LC-MS/MS has emerged as the gold standard technique for confirmatory testing of benzodiazepines in biological matrices due to its exceptional sensitivity, specificity, and ability to simultaneously quantify multiple analytes. This targeted approach is particularly valuable in forensic toxicology and clinical drug testing scenarios where precise quantification is required. The method described here has been optimized for the detection of multiple benzodiazepines in human urine and can be adapted specifically for this compound analysis [1].

2.1.2 Sample Preparation Protocol:

  • Sample Volume: Utilize 1 mL of urine sample in a disposable glass tube
  • Internal Standard Addition: Add 50 µL of deuterated internal standard solution (clonazepam-d4 recommended at 100 µg/mL)
  • Liquid-Liquid Extraction: Add 3 mL of ethyl acetate:hexane (80:20 v/v) mixture
  • Mixing and Centrifugation: Vortex for 2 minutes, then centrifuge at 4000 rpm for 10 minutes
  • Phase Separation: Transfer organic (upper) layer to a clean evaporation tube
  • Evaporation: Evaporate to dryness under nitrogen stream at 40°C
  • Reconstitution: Reconstitute residue in 200 µL of mobile phase initial conditions (80% water with 0.1% formic acid/20% acetonitrile with 0.1% formic acid)
  • Filtration: Transfer to autosampler vials with 0.2 µm filters [1] [7]

2.1.3 Instrumental Parameters:

  • Chromatography System: Reverse-phase C18 column (100 × 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in 5% acetonitrile

  • Mobile Phase B: 0.1% formic acid in 95% acetonitrile

  • Gradient Program:

    • 0-2 min: 20% B
    • 2-8 min: 20-95% B (linear gradient)
    • 8-10 min: 95% B (hold)
    • 10-11 min: 95-20% B (re-equilibration)
    • 11-15 min: 20% B (equilibration)
  • Flow Rate: 0.6 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 5 µL [1]

  • Mass Spectrometer: Triple quadrupole with ESI ion source

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Ion Source Temperature: 325°C

  • Desolvation Gas Flow: 15 L/min (nitrogen)

  • Data Acquisition: Multiple reaction monitoring (MRM)

  • Typical Transitions for Benzodiazepines:

    • Precursor ion → quantifier ion; precursor ion → qualifier ion
    • Monitor at least two MRM transitions per compound for confident identification [1] [4]

The following workflow diagram illustrates the complete LC-MS/MS analytical process:

G cluster_0 Sample Preparation Phase cluster_1 Instrumental Analysis cluster_2 Data Analysis SampleCollection Sample Collection SamplePrep Sample Preparation SampleCollection->SamplePrep LLE Liquid-Liquid Extraction SamplePrep->LLE SPE Solid-Phase Extraction (Alternative) SamplePrep->SPE Reconstitution Evaporation & Reconstitution LLE->Reconstitution SPE->Reconstitution LCMSAnalysis LC-MS/MS Analysis Reconstitution->LCMSAnalysis DataProcessing Data Processing LCMSAnalysis->DataProcessing ResultInterpretation Result Interpretation DataProcessing->ResultInterpretation

Figure 1: LC-MS/MS Analytical Workflow for this compound Detection in Biological Matrices

High-Resolution Mass Spectrometry (HRMS) Screening Approach

2.2.1 Principle and Applications: High-resolution mass spectrometry offers a powerful alternative to targeted MS/MS methods, particularly for the detection of emerging designer benzodiazepines like this compound that may not be included in conventional screening panels. HRMS enables untargeted screening and retrospective data analysis without the need for reference standards during initial method development. This approach is especially valuable in drug checking services and emergency toxicology where unknown substances need to be identified [3].

2.2.2 Sample Preparation for HRMS:

  • Street Drug Samples: Weigh 0.5-2.1 mg of sample and dilute in methanol to prepare 1 mg/mL solution
  • Biological Matrices: For urine, dilute 1:1 with acetonitrile containing 0.1% formic acid
  • Protein Precipitation: Centrifuge at 14,000 rpm for 10 minutes
  • Supernatant Collection: Transfer clear supernatant to autosampler vials
  • Alternative: Paper Spray Ionization: Apply 10 µL of prepared sample to PS-MS sample strip for direct analysis [3]

2.2.3 HRMS Instrumental Parameters:

  • Mass Analyzer: Orbitrap or Time-of-Flight (TOF) mass analyzer
  • Resolution: >50,000 FWHM for confident formula assignment
  • Mass Accuracy: <5 ppm for elemental composition determination
  • Ionization: Positive electrospray ionization (ESI+)
  • Data Acquisition:
    • Full scan m/z range: 50-600
    • Data-dependent acquisition (DDA) for fragmentation
    • Dynamic exclusion enabled to maximize compound coverage
  • Fragmentation: Higher-energy collisional dissociation (HCD) at stepped normalized collision energies (20, 35, 50 eV) [3] [4]

2.2.4 Data Processing for Untargeted Screening:

  • Peak Detection: Use narrow mass extraction window (±5 ppm)
  • Formula Generation: Generate possible molecular formulas from accurate mass
  • Database Searching: Compare against online databases (e.g., UNODC, NPS Data Hub)
  • In Silico Fragmentation: Employ predictive fragmentation tools for structure elucidation
  • Confirmation: When possible, confirm with reference standard [3]
Dried Blood Stain (DBS) Analysis by HPLC-MS

2.3.1 Principle and Applications: The analysis of dried blood stains (DBS) represents an alternative approach for toxicological analysis when conventional blood or urine samples are unavailable. This method is particularly relevant in forensic investigations where blood evidence is recovered from crime scenes, and can provide valuable information about drug exposure prior to criminal acts. The stability of benzodiazepines in dried blood stains extends the detection window compared to liquid blood samples [6].

2.3.2 Sample Collection and Preparation:

  • Stain Creation: Apply 50 µL of blood containing analyte to cotton fabric
  • Drying Process: Allow stains to dry for 96 hours at room temperature
  • Extraction: Cut stained fabric into small pieces and place in extraction tube
  • Extraction Solvent: Add 2 mL of methanol:acetonitrile (50:50 v/v) with 0.1% formic acid
  • Extraction Process: Sonicate for 30 minutes, then vortex for 2 minutes
  • Concentration: Evaporate extract under nitrogen at 40°C
  • Reconstitution: Reconstitute in 100 µL of mobile phase initial conditions [6]

2.3.3 HPLC-MS Analysis:

  • Chromatography: Reverse-phase C18 column (150 × 2.1 mm, 3.5 µm)
  • Mobile Phase: Gradient of water/acetonitrile both with 0.1% formic acid
  • Run Time: 20 minutes
  • MS Detection: Single quadrupole or triple quadrupole MS with ESI+
  • Quantification: Use calibration curves prepared in blood and spotted onto same fabric type [6]

Method Validation and Analytical Considerations

Validation Parameters and Performance Characteristics

Robust method validation is essential for generating reliable data for this compound detection. The following table summarizes key validation parameters and typical acceptance criteria based on published methods for designer benzodiazepines:

Table 2: Method Validation Parameters and Typical Performance Characteristics for Benzodiazepine Analysis

Validation Parameter Acceptance Criteria Reported Performance for Benzodiazepines
Limit of Detection (LOD) Signal-to-noise ≥3:1 0.1-2.0 ng/mL (varies by compound and matrix) [8] [9]
Limit of Quantification (LOQ) Signal-to-noise ≥10:1, accuracy 80-120%, precision ≤20% 1.0-6.0 ng/mL in urine; compound-dependent in blood [1] [7]
Linearity r² ≥ 0.990 2-300 ng/mL in urine; 1-500 ng/mL in blood [1] [7]
Accuracy 80-120% of theoretical value 80-120% for most compounds [1]
Precision Intra-day and inter-day RSD ≤15% ≤15% for most analytes [1] [4]
Extraction Recovery Consistent and ≥70% 55-100% (depends on extraction method) [7] [2]
Matrix Effects Consistent internal standard response Ionization suppression/enhancement <25% [5]
Toxicological Interpretation and Reference Concentrations

The interpretation of this compound concentrations in biological samples requires careful consideration of available reference data. While specific concentration ranges for this compound are not yet well-established in the literature, data for structurally similar designer benzodiazepines can provide preliminary guidance:

Table 3: Blood Concentrations of Selected Designer Benzodiazepines in Forensic Cases

Compound Number of Cases Median Concentration (mg/L) Range (mg/L) Associated with Impairment
Diclazepam 334 0.0096 0.0016-0.25 Yes (in 19 of 25 mono-intoxication cases) [5]
Etizolam 40 0.054 0.015-0.30 Yes [5]
Flubromazolam 20 0.0056 0.0004-0.036 Yes [5]
Clonazolam 22 0.0041 0.0017-0.053 Yes [5]
Phenazepam 138 0.022 0.0018-0.85 Yes [5]
Analytical Considerations and Troubleshooting

3.3.1 Matrix Effects: Ion suppression or enhancement is a significant challenge in LC-MS-based methods, particularly when analyzing complex biological matrices. To mitigate these effects:

  • Use Stable Isotope-Labeled Internal Standards: Ideally, use deuterated analogs of this compound
  • Optimize Sample Cleanup: Implement solid-phase extraction rather than dilute-and-shoot approaches
  • Monitor Matrix Effects: Post-column infuse analyte and monitor signal suppression/enhancement
  • Employ Matrix-Matched Calibrators: Prepare calibrators in the same matrix as samples [5]

3.3.2 Metabolite Identification: this compound is likely to undergo hepatic metabolism similar to other benzodiazepines. Potential metabolites should be considered:

  • Hydroxylated metabolites (phase I metabolism)
  • Glucuronidated conjugates (phase II metabolism)
  • Dealkylated products Hydrolysis with β-glucuronidase may improve detection of parent compound by converting conjugates back to free form [4]

3.3.3 Stability Considerations:

  • Short-Term Stability: Process samples within 24 hours of collection when stored at 4°C
  • Long-Term Storage: Store at -20°C or lower; avoid repeated freeze-thaw cycles
  • DBS Stability: Dried blood spots show improved stability compared to liquid blood [6]

Conclusion

The detection and quantification of this compound in biological matrices requires sophisticated analytical approaches, with LC-MS/MS and HRMS representing the most reliable current methodologies. The protocols detailed in these application notes provide researchers with robust tools for identifying this emerging designer benzodiazepine in various biological specimens. As the landscape of novel psychoactive substances continues to evolve, untargeted screening approaches and method flexibility will become increasingly important for public health protection and forensic investigation. Further research is needed to establish correlations between blood concentrations and impairment effects specifically for this compound, and to identify its major human metabolites for comprehensive detection in forensic and clinical contexts.

References

Phenazolam low therapeutic index analytical challenges

Author: Smolecule Technical Support Team. Date: February 2026

Phenazolam Technical Overview

This compound is an analytical reference standard categorized as a benzodiazepine, intended for research and forensic applications [1].

Property Description
CAS No. 87213-50-1 [1]
Molecular Formula C₁₇H₁₂BrClN₄ [1]
Molecular Weight 387.7 g/mol [1]
IUPAC Name 8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine [1]
SMILES CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4Cl [1]
Structural Features Triazolo-benzodiazepine derivative with bromine (8-position) & chlorine (2-position phenyl ring) [1]

Key Analytical Challenges & FAQs

Designer benzodiazepines like this compound complicate toxicological screening, and advanced techniques like LC-MS/MS or UHPLC-MS/MS are required for reliable identification [1].

FAQ 1: What makes this compound analytically challenging?

This compound's high potency and low therapeutic index are key challenges. Its triazole ring fused to the benzodiazepine core enhances affinity for GABAₐ receptors compared to classical benzodiazepines [1]. This high potency means it is active at very low concentrations in biological samples, requiring highly sensitive instrumentation to detect it.

FAQ 2: What is the recommended primary analytical technique?

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard. This technique combines high-resolution separation with sensitive and selective mass detection, which is necessary for identifying and quantifying potent compounds like this compound in complex biological matrices [2] [3] [4].

FAQ 3: How should I prepare samples for UHPLC-MS/MS analysis?

A solid sample preparation workflow is critical for success. The general workflow for blood-based samples is outlined below; specific steps may vary [2] [3].

G cluster_1 Sample Preparation Details SampleCollection Sample Collection SamplePrep Sample Preparation SampleCollection->SamplePrep ProteinPrecip Protein Precipitation SamplePrep->ProteinPrecip Centrifugation Centrifugation ProteinPrecip->Centrifugation a1 Add internal standard (e.g., stable isotope-labeled) ProteinPrecip->a1 Derivatization Derivatization (Optional) Centrifugation->Derivatization a5 Collect supernatant Centrifugation->a5 Reconstitution Reconstitution Derivatization->Reconstitution a6 For complex matrices or to enhance detection sensitivity Derivatization->a6 UHPLC_MSMS UHPLC-MS/MS Analysis Reconstitution->UHPLC_MSMS a9 Reconstitute in mobile phase (e.g., 0.01% formic acid in DW:ACN (95:5)) Reconstitution->a9 a2 Add precipitating solvent (e.g., 200μL ACN per 100μL plasma) a3 Vortex mix (1 min) a4 Centrifuge (e.g., 13,000 rpm, 10 min) a7 Derivatize with appropriate reagents (e.g., for amino or carboxyl groups) a8 Dry down under nitrogen stream

FAQ 4: What are the optimal UHPLC-MS/MS conditions?

Chromatographic and mass spectrometry conditions must be optimized. The following table summarizes parameters that can serve as a starting point for method development, synthesized from recent literature [2] [3] [4].

Parameter Recommended Setting / Consideration
Chromatography Column Reversed-phase C18 (e.g., 2.1 x 50-100 mm, 1.7-1.8 μm) [3] [4]

| Mobile Phase | Solvent A: 0.01-0.1% Formic acid in water [3] [4] Solvent B: Acetonitrile or Methanol [3] [4] | | Elution | Gradient elution (e.g., from 10% B to 95% B over 1.8 min) [3] | | Flow Rate | 0.4 mL/min [3] | | Ionization Mode | Electrospray Ionization (ESI), Positive mode [3] [4] | | MS Detection | Multiple Reaction Monitoring (MRM) [3] [4] | | Data Analysis | Use stable isotope-labeled internal standards (e.g., this compound-d4) for accurate quantification [4]. |

FAQ 5: How prevalent is this compound in the drug supply?

Current data suggests this compound is not yet widespread. A June 2025 report from a Vancouver Island drug checking service detected this compound in only 1 out of 200 expected opioid-down samples, and it was correctly identified in the single expected this compound sample submitted [5]. However, continuous monitoring is vital as the designer drug market evolves rapidly [6].

Troubleshooting Common Workflow Issues

  • Poor Chromatographic Peak Shape: Ensure mobile phases are fresh and the column is not degraded. Consider using a longer gradient for better separation.
  • Low Sensitivity/Recovery: Check the sample preparation recovery rate. For very low concentrations, derivatization can enhance signal intensity [4].
  • Ion Suppression/Matrix Effects: Use a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects. Improve sample clean-up to remove interfering compounds [2].

References

Phenazolam structural similarity detection interference

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Phenazolam and Detection Challenges

This compound (also known as Clobromazolam) is a potent benzodiazepine derivative that has emerged as a designer drug. It was first synthesized in the 1980s but never developed for medical use, later appearing on the illicit drug market [1]. A significant challenge in its analysis is cross-reactivity in immunoassays due to its structural similarity to other benzodiazepines, which can lead to false positives or an inability to distinguish it from related substances [2]. Furthermore, this compound was recently identified for the first time in a drug-checking program in April 2025, confirming its presence in the current unregulated drug supply [3].

Analytical Methods for Detection and Confirmation

To ensure accurate identification, specific and high-resolution techniques are required. The following table summarizes the key methodologies.

Method Category Specific Techniques Key Application / Advantage Example Biological Matrices
Immunoassay (Screening) ELISA, RIA, LFA, FPIA, KIMS [4] Rapid screening; high risk of cross-reactivity with other benzodiazepines [2] Urine, Saliva [4]
Chromatography GC-MS, HPLC (with UV detection) [4] [5] Separation of compound mixtures; HPLC method validated for BZDs in serum [5] Blood, Serum, Urine [4] [5]
High-Resolution Mass Spectrometry LC-HRMS (Orbitrap), LC-MS/MS [2] [6] Definitive confirmation; accurate mass measurement; can distinguish closely related structures [2] [6] Urine, Street Drug Samples [2] [6]
Detailed Protocol: LC-HRMS for Urine Analysis

This method, adapted from a study analyzing 28 designer benzodiazepines, is highly suitable for detecting this compound [2].

  • Instrumentation: Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (e.g., Q Exactive Orbitrap) [2].
  • Ionization Mode: Positive electrospray ionization (ESI+) [2].
  • Data Acquisition:
    • Full Scan: Used for initial screening, allowing for the detection of a wide mass range and unexpected compounds [2] [6].
    • Parallel Reaction Monitoring (PRM): Used for targeted confirmation, providing high-resolution fragmentation data [2].
  • Performance: The method demonstrated a lower quantification limit between 5 and 50 ng/mL for the target benzodiazepines, with high precision and accuracy [2].

Troubleshooting FAQs for this compound Detection

1. Our immunoassay screen is positive for benzodiazepines, but the confirmation test is negative. Could this compound be the cause? This is a plausible scenario. Immunoassays are designed to detect a class of drugs and often cannot differentiate between specific analogs. A positive screen with a negative confirmation could indicate the presence of a designer benzodiazepine like this compound, which may cross-react in the initial screen but is not included in the targeted panel of your confirmation method [2]. To investigate, you would need to use an untargeted or broader targeted HRMS method.

2. What is the best way to add this compound to an existing targeted LC-MS/MS method? You will need a certified reference standard of this compound. The process involves:

  • Optimizing Chromatography: Establishing the retention time and ensuring separation from other compounds in the sample [5].
  • Identifying Characteristic Transitions: Using the standard to determine optimal precursor and product ions for MRM (Multiple Reaction Monitoring). High-resolution mass spectrometers can use the accurate mass for identification [2] [6].
  • Validation: Conducting full validation for the new analyte in your specific matrix (e.g., urine, blood) to establish parameters like linearity, precision, accuracy, and limit of detection [5].

3. We are analyzing complex street drug mixtures. How can we identify unknown benzodiazepines like this compound without a reference standard? High-resolution mass spectrometry is the preferred technique. The workflow involves a data-dependent acquisition (DDA) approach to identify unknown compounds [6]. The following diagram illustrates this non-targeted screening workflow:

G Start Start: Sample Acquisition Prep Sample Preparation (Dilution in Methanol) Start->Prep PS_HRMS Analysis: Paper-Spray HRMS Prep->PS_HRMS FullScan Full Scan MS (Obtain Accurate Mass) PS_HRMS->FullScan DDA Data-Dependent Acquisition (DDA) (Fragment Top Ions) PS_HRMS->DDA Formula Determine Molecular Formula FullScan->Formula FragMatch Compare In-Silico Fragmentation Patterns DDA->FragMatch DB Query Forensic & Chemical Databases Formula->DB DB->FragMatch ID Tentative Identification FragMatch->ID Confirm Confirmation with Reference Standard ID->Confirm

Key Recommendations for Researchers

  • Employ Orthogonal Techniques: Use a combination of a rapid immunoassay for initial screening and a confirmatory method like LC-MS/MS or LC-HRMS for definitive results [4] [2].
  • Prioritize High-Resolution Mass Spectrometry: For research aimed at discovering or monitoring novel psychoactive substances (NPS), HRMS with non-targeted screening workflows is the most powerful tool [6].
  • Stay Updated on Trends: The illicit drug market evolves rapidly. Collaboration with public health and drug-checking programs can provide early warnings about new substances like this compound entering the supply [3].

References

Phenazolam low concentration detection limits

Author: Smolecule Technical Support Team. Date: February 2026

Phenazolam Overview & Analytical Approaches

This compound is an analytical reference standard categorized as a designer benzodiazepine (DBZD). Its structural classification is a triazolo-benzodiazepine derivative, which enhances its affinity for GABAₐ receptors compared to classical benzodiazepines [1].

The table below summarizes the key information available for this compound.

Property/Aspect Description
CAS Number 87213-50-1 [1]
Molecular Formula C₁₇H₁₂BrClN₄ [1]
Molecular Weight 387.7 g/mol [1]
IUPAC Name 8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine [1]
Regulatory Status (as of Apr 2025) Not controlled under the UN Single Convention on Narcotic Drugs; uncontrolled in the US as of Aug 2025 [2] [1]
Primary Analysis Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the established technique for reliable identification and quantification [3] [4] [1].
Reported Concentrations Specific LOD/LOQ for this compound not found. For similar DBZDs, a developed LC-MS/MS method for 38 benzodiazepines in blood reported an LOD of 0.1 ng/mL and an LOQ of 1 ng/mL [4].

Experimental Protocol for LC-MS/MS Analysis

While a protocol specific to this compound was not detailed, the following workflow synthesizes the standard methodology for detecting benzodiazepines in biological samples using LC-MS/MS, as described in the literature [3] [4]. This can serve as a foundational guide.

G SamplePrep Sample Preparation SP1 1. Sample: Use blood, plasma, or urine. SamplePrep->SP1 LCAnalysis LC-MS/MS Analysis SamplePrep->LCAnalysis SP2 2. Pretreatment: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). SP1->SP2 SP3 3. Internal Standard: Add deuterated internal standard (e.g., diazepam-d5). SP2->SP3 LC1 4. Chromatography: UPLC/HPLC with C18 column. Mobile phase: Acetonitrile/Methanol and Water with 0.1% Formic Acid. LCAnalysis->LC1 DataProc Data Processing & Validation LCAnalysis->DataProc LC2 5. Mass Spectrometry: Positive ion mode (ESI+). Use Dynamic MRM (dMRM) for multiple analytes. LC1->LC2 DP1 6. Identification: Match retention time and ion ratio of qualifier/quantifier ions. DataProc->DP1 DP2 7. Quantification: Use a calibration curve with a specified linear range (e.g., 1-100 ng/mL). DP1->DP2 DP3 8. Validation: Determine Limit of Detection (LOD) and Limit of Quantification (LOQ). DP2->DP3

Key Considerations for Reliable Detection

From the available literature, here are critical factors to consider for the analysis of this compound and other designer benzodiazepines:

  • Co-occurrence with Opioids: Be aware that illicit drug samples frequently contain mixtures of DBZDs and potent synthetic opioids like fentanyl [3] [5]. This poses a significant risk of synergistic respiratory depression and complicates the analytical background [6].
  • Structural Analogs and Metabolites: this compound is part of a trend that includes other DBZDs like bromazolam and desalkylgidazepam [2]. Method development should account for potential metabolites and similar compounds.
  • Matrix Effects: The choice of biological specimen (blood, urine, oral fluid) impacts the detection window and concentration. Blood is considered the definitive matrix for confirming recent impairment [7] [4].

References

Advanced Detection Techniques for Improved Sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

The key to enhancing sensitivity lies in moving beyond traditional screening methods to more advanced mass spectrometry techniques, particularly when dealing with complex biological samples [1].

The table below summarizes the core characteristics of different analytical approaches:

Technique Key Feature for Sensitivity Improvement Best Suited For
High-Resolution Mass Spectrometry (HRMS) [2] [3] Accurate mass measurement; untargeted data acquisition (DDA/DIA) enables retrospective analysis without re-injecting samples. [3] Discovering unknown or unexpected novel benzodiazepines; wide-scope screening. [2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [4] High specificity and sensitivity with Multiple Reaction Monitoring (MRM); considered a gold standard for confirmation. [1] [4] Targeted, quantitative analysis of known benzodiazepines in biological matrices. [4]
Paper-Spray Mass Spectrometry (PS-MS) [2] Minimal sample preparation; rapid analysis; capable of trace detection in complex street-drug mixtures. [2] Rapid screening of non-biological samples (e.g., seized drugs, powders). [2]

Workflows for Maximizing Sensitivity

Implementing a sensitive method involves the entire workflow, from sample preparation to data analysis. Here are two recommended pathways:

For targeted analysis of known compounds, a validated LC-MS/MS method is highly effective. The following workflow is adapted from a method developed for five common benzodiazepines in human urine [4]:

Start Start: Urine Sample LLE Liquid-Liquid Extraction (LLE) Start->LLE LC LC Separation C18 column, 0.6 mL/min flow rate LLE->LC MS MS/MS Detection Positive ESI, MRM mode LC->MS Quant Sensitive Quantification LOQ: 6.0 ng/mL MS->Quant

Troubleshooting Guide: Frequently Asked Questions

Q1: Our current immunoassay screening lacks sensitivity for novel benzodiazepines. What is the most effective upgrade path?

  • A: Immunoassays are limited in specificity and scope [1]. The most effective upgrade is to implement an LC-MS/MS system. This technique is highly sensitive and specific, and when a method is properly validated, it can achieve a Limit of Quantitation (LOQ) as low as 0.1 ng/mL for some benzodiazepines [5] and 6.0 ng/mL for panels of common ones [4]. This provides definitive confirmation and quantification.

Q2: We are seeing unknown peaks in our chromatograms. How can we determine if they are novel benzodiazepines?

  • A: This is a limitation of targeted MS methods. To identify unknowns, you need an untargeted workflow on a High-Resolution Mass Spectrometer (HRMS) [2] [3].
    • Use data-dependent acquisition (DDA) to collect MS/MS spectra for unknown peaks.
    • Determine the accurate mass of the precursor ion to propose a molecular formula.
    • Use in silico fragmentation tools to predict the structure from the MS/MS pattern [2].
    • Compare the results against emerging databases of novel psychoactive substances [3].

Q3: Our sample preparation for blood seems to cause inconsistent recovery. How can we improve it?

  • A: Inconsistent recovery is often due to matrix effects. For blood and plasma samples, a protein precipitation step is highly recommended [5] [3]. Using a 9:1 ratio of acetonitrile to sample can achieve recovery rates greater than 90% for benzodiazepines [5]. For even cleaner extracts and higher sensitivity, consider automated techniques like Dispersive Liquid-Liquid Microextraction (DLLME) [1] [4].

References

Essential Concepts: Understanding Conformational Chirality

Author: Smolecule Technical Support Team. Date: February 2026

Many benzodiazepines, including midazolam and alprazolam, are conformational enantiomers [1] [2]. Despite having no stereogenic centers, their non-planar seven-membered diazepine ring lacks reflection symmetry, making the molecule chiral [1] [3]. This chirality is "labile" because the two enantiomers (designated Rp and Sp) rapidly interconvert at room temperature through a simple "ring-flip" [1] [2] [3]. This interconversion poses the primary challenge for their chromatographic separation.

The following diagram illustrates the experimental decision-making workflow for tackling such separations:

G Start Start: Separate Conformational Enantiomers Problem Problem: Rapid Enantiomer Interconversion Start->Problem Strategy Core Strategy: Slow Interconversion & Differentiate Enantiomers Problem->Strategy Step1 Step 1: Lower Temperature Strategy->Step1 Step2 Step 2: Select Chiral Stationary Phase (CSP) Strategy->Step2 Step3 Step 3: Optimize Mobile Phase Strategy->Step3 Success Successful Enantioseparation Step1->Success Slows kinetics Step2->Success Differentiates conformers Step3->Success Fine-tunes retention

Experiment Setup & Methodologies

Here are detailed protocols for key experiments cited in recent literature.

1. Low-Temperature Enantioselective HPLC for Interconverting Species

This method is essential for physically separating rapidly interconverting enantiomers [2].

Aspect Specification
Objective Separate and study conformational enantiomers of fused triazole/imidazo benzodiazepines (e.g., alprazolam, midazolam) [2].
Key Principle Cooling the system to slow enantiomerization kinetics, allowing separation on a time scale faster than interconversion [2].
Column Chiralpak IA (250 mm × 4.6 mm) [2]. Other suitable CSP: Chiralpak IG-3 [1].
Mobile Phase Normal Phase: n-Hexane / Dichloromethane / Methanol (55:44:1, v/v/v) [2].
Reversed Phase: Acetonitrile / Water mixtures. Note: A dual HILIC-RP retention mechanism is observed, with a crossover around 15% water [1].
Temperature Sub-ambient, often as low as -25 °C to -30 °C [2].
Flow Rate 1.0 mL/min [2].
Detection UV detector [2].

2. Determining Enantiomerization Barriers via Dynamic HPLC (DHPLC)

When a plateau appears between enantiomer peaks, it indicates on-column interconversion. This method quantifies the energy barrier for that process [1] [2].

Aspect Specification
Objective Determine the apparent enantiomerization barrier (ΔG‡) of a stereolable drug like midazolam [1].
Key Principle Computer simulation of the "deformed" chromatographic profile using a stochastic model to extract apparent rate constants (kapp) [1] [2].

| Procedure | 1. Run DHPLC experiments at multiple temperatures [1]. 2. Input separation/retention factors and efficiency data from the chromatogram into a simulation program [1]. 3. Iteratively adjust kapp values until the simulated profile matches the experimental one [1]. 4. Calculate ΔG‡ from the kapp using transition state theory [1]. | | Note | The chiral stationary phase can slightly perturb the barrier measurement. Using shorter UHPLC columns (e.g., 50 mm Chiralpak IG-U) minimizes this effect, yielding results closer to off-column techniques [1]. |

3. Validated HPLC Method for Mixture Analysis

This is a robust, stability-indicating method for quantifying benzodiazepines in various matrices, which can be adapted for quality control [4].

Aspect Specification
Objective Simultaneous separation and analysis of a mixture of bromazepam, medazepam, and midazolam [4].
Column Reversed-Phase C18 Column [4].
Temperature 50 °C [4].
Mobile Phase Ammonium Acetate (0.05 M) / Methanol / Acetonitrile (30:45:25, v/v/v). pH adjusted to 9.0 with ammonia solution [4].
Flow Rate 1.0 mL/min [4].
Detection UV at 240 nm [4].
Validation The method was validated for linearity, precision, accuracy, and robustness. Applied successfully to pharmaceutical preparations and spiked serum samples [4].

Frequently Asked Questions (FAQs)

Q1: Why do I see a plateau or a "bridge" between the two peaks of my benzodiazepine enantiomers? This is a classic sign of on-column enantiomerization [2]. The interconversion between the two conformational enantiomers is happening on a time scale similar to the chromatographic run time. To resolve this, you need to lower the column temperature further to slow down the interconversion kinetics [2].

Q2: My peaks are broad or have poor resolution. What can I optimize?

  • Temperature: This is the most critical parameter. Systematically lower the temperature to improve resolution. For some compounds, separation is only possible at -15°C to -30°C [2].
  • Chiral Stationary Phase (CSP): The selector is crucial. Immobilized polysaccharide-based CSPs like Chiralpak IA, IG-3, and IG-U have proven effective for these separations [1] [2].
  • Mobile Phase: In reversed-phase mode (ACN/Water), the water content significantly impacts retention via HILIC and RP mechanisms. Adjusting the water percentage can fine-tune retention and selectivity [1].

Q3: What is the typical enantiomerization energy barrier for compounds like Phenazolam? While data for this compound is not explicitly provided, barriers for structurally related fused benzodiazepines are well-studied. For example:

  • Midazolam: ΔG‡ is approximately 20.2 kcal/mol [1].
  • Alprazolam/Triazolam: Barriers are raised by about 2 kcal/mol compared to their non-fused counterparts due to the fused third ring, making them slightly easier to separate [3]. These barriers correspond to half-lives ranging from minutes to fractions of a second at room temperature [1] [2].

Advanced Insights & Troubleshooting

For more persistent issues, consider these advanced insights:

  • Stationary Phase Perturbation: Be aware that the chiral selector can slightly alter the measured enantiomerization barrier. If reporting solution-phase barriers is critical, using a very short, efficient UHPLC column (e.g., 50 mm) can minimize this effect [1].
  • Confirmatory Techniques: The enantiomerization barriers determined by DHPLC show a high degree of concordance with those measured by independent techniques like Electronic Circular Dichroism (ECD), validating the chromatographic approach [1].

References

Phenazolam mass spectrometry ionization parameters

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity of Phenazolam

The table below summarizes the key identifying information for this compound, which is foundational for mass spectrometry analysis [1].

Property Description
Systematic IUPAC Name 8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Molecular Formula C₁₇H₁₂BrClN₄
Molecular Weight 387.7 g/mol
CAS Number 87213-50-1
SMILES CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4Cl

Methodological Framework for Analysis

While direct parameters for this compound are unavailable, recent research on illicit drug samples provides a strong methodological foundation for developing your own protocols.

  • Recommended Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the established gold-standard technique for identifying and confirming designer benzodiazepines in complex street drug samples [2] [3].
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is consistently used for the LC-MS/MS analysis of benzodiazepines [2] [4].
  • Chromatographic Context: A 2023 study developing an LC-MS/MS method for 53 benzodiazepines used a reverse-phase C18 column and a mobile phase consisting of water and methanol or acetonitrile, both modified with 0.1% formic acid, to achieve good separation [2].

The following workflow diagram outlines the core stages for developing a quantitative LC-MS/MS method, adaptable for this compound analysis.

G Start Start: Method Development A 1. Ion Optimization Start->A Standard Solution B 2. Chromatography Development A->B Defined Precursor/Product Ions C 3. MRM Method Construction B->C Retention Time Data D 4. Method Validation C->D dMRM Method End Quantitative Analysis D->End Validated Protocol

Troubleshooting Common MS Issues

Here are answers to potential FAQs that address common challenges in MS analysis, framed using general principles.

FAQ: Why am I getting a weak or no signal for this compound?

  • Check Polarity: Confirm your source is set to positive ion mode. Virtually all benzodiazepines ionize effectively as [M+H]+ ions [2] [4].
  • Verify Source Conditions: While optimal voltages and gas temperatures are instrument-specific, standard ESI conditions for small molecules are a good starting point. A 2015 method for benzodiazepines used a source temperature of 270°C and a desolvation temperature of 375°C [4].
  • Review Sample Preparation: Ensure the compound is adequately dissolved. Methanol is a common solvent for preparing benzodiazepine standard stocks [2].

FAQ: How can I improve the selectivity of my analysis for this compound?

  • Employ MS/MS: Using tandem mass spectrometry is crucial. Monitor at least two specific transitions from the precursor to product ions.
  • Use Chromatography: Leverage the LC separation to distinguish this compound from other compounds in the sample that might cause ion suppression or isobaric interference [2].
  • High-Resolution MS (HRMS): For untargeted screening or definitive confirmation, techniques like high-resolution paper-spray mass spectrometry can identify emerging substances based on accurate mass, even without a reference standard [3].

Pathways to Find Specific Parameters

To obtain the specific parameters you need, I suggest the following actions:

  • Consult Chemical Vendors: Suppliers of analytical standards, such as Cayman Chemical (cited in [2]), sometimes provide application notes or method sheets with mass spectrometric parameters for their compounds.
  • Search Specialized Databases: Look in mass spectral libraries (e.g., NIST, Wiley) or forensic science publications, which are the most likely sources for published parameters for novel psychoactive substances.
  • Perform Ion Optimization: Ultimately, you may need to conduct a direct infusion experiment with a this compound standard on your instrument to empirically determine the optimal precursor ion, product ions, fragmentor voltage, and collision energies for a robust MRM method [2].

References

Phenazolam extraction recovery enhancement

Author: Smolecule Technical Support Team. Date: February 2026

About Phenazolam (Clobromazolam)

From the search results, I can confirm the basic identity of the compound you are researching:

Property Description
Systematic Name Clobromazolam [1]
Synonym This compound [1]
CAS Number 87213-50-1 [1]
Matrix for Standard Methanol [1]

The search results indicate that this compound is part of a class of drugs known as designer benzodiazepines (DBZs) [2]. There is a recognized lack of research on the pharmacokinetics and analytical methods for these substances, which makes them potentially dangerous and unpredictable [2]. This lack of published, specific data is the primary reason detailed extraction protocols are unavailable.

General Guidance for Method Development

While specific data for this compound is absent, the broader scientific literature on benzodiazepine analysis provides a reliable starting point for developing your own optimized methods. The following workflow outlines a systematic approach to this process.

G cluster_1 Step 1: Sample Preparation cluster_2 Step 2: Extraction & Clean-up cluster_3 Step 3: Analysis & Quantification Start Start Method Development SP1 Protein Precipitation (Common first step) Start->SP1 SP2 Enzymatic Hydrolysis (For conjugated metabolites) SP1->SP2 SP3 Techniques to Improve Efficiency: - Ultrasonic-Assisted Extraction - Microwave-Assisted Extraction SP1->SP3 EX1 Liquid-Liquid Extraction (LLE) SP3->EX1 EX2 Salting-Out Assisted LLE (SALLE) (Improves recovery, reduces solvent) EX1->EX2 EX3 Supported Liquid Extraction (SLE) (Removes phospholipids/proteins) EX2->EX3 EX4 Solid Phase Extraction (SPE) EX3->EX4 EX5 Solid Phase Microextraction (SPME) (Miniaturized, integrates sampling) EX4->EX5 AN1 Liquid Chromatography (LC) Coupled with: EX5->AN1 AN2 High-Resolution Mass Spectrometry (HRMS) (e.g., TOF, Orbitrap for specificity) AN1->AN2 AN3 Tandem Mass Spectrometry (MS/MS) (For high sensitivity and confirmation) AN2->AN3 End Validated Method AN3->End

Here are key considerations for the steps outlined above, based on techniques used for other benzodiazepines [3]:

  • Sample Preparation: For complex biological matrices, common preliminary steps include protein precipitation and enzymatic hydrolysis (for dealing with conjugated metabolites). Techniques like ultrasonic-assisted extraction and microwave-assisted extraction can improve efficiency and reduce extraction times [3].
  • Extraction & Clean-up: This is a critical step for isolating the analyte from a complex sample.
    • Liquid-Liquid Extraction (LLE): Using mixtures like n-hexane-ethyl acetate or chloroform-isopropanol can be more effective than a single solvent [3].
    • Salting-Out Assisted LLE (SALLE): Adding salts like sodium chloride can enhance the recovery of benzodiazepines into the organic phase and reduce solvent consumption [3].
    • Supported Liquid Extraction (SLE): This technique uses an inert porous surface to remove interfering phospholipids and proteins, protecting your analytical instrumentation [3].
    • Solid Phase Extraction (SPE) and Solid Phase Microextraction (SPME) are also widely used for their ability to pre-concentrate the analyte and provide a clean sample [3].
  • Analysis & Quantification: For definitive identification and measurement, Liquid Chromatography (LC) coupled with High-Resolution Mass Spectrometry (HRMS) is a powerful tool. Tandem Mass Spectrometry (MS/MS) is particularly valued for its high sensitivity and ability to confirm analyte identity [3].

Frequently Asked Questions

Q: Why is there so little published data on this compound analysis? A: this compound is a designer benzodiazepine that is not approved for medical use. Consequently, it has not undergone the rigorous analytical method development and validation that is standard for pharmaceutical compounds. Most existing data comes from forensic and clinical toxicology reports.

Q: What is the most important factor in achieving high recovery? A: The extraction and clean-up step is often the most critical. Inefficient partitioning of the analyte from the sample matrix or inadequate removal of interfering substances are common points of analyte loss. Systematically optimizing your LLE, SALLE, or SPE protocol is essential.

Q: How can I improve my detection limits? A: Focus on pre-concentration during the extraction process. Methods like SPE and SPME are designed to enrich the analyte. Using highly sensitive and specific detection like MS/MS also significantly lowers the limits of detection [3].

Given the lack of specific data, I suggest you treat this compound as a novel analyte and systematically optimize each step of the workflow, using general benzodiazepine chemistry as your guide.

References

Immunoassay Cross-Reactivity of Designer Benzodiazepines

Author: Smolecule Technical Support Team. Date: February 2026

Immunoassays are common initial screening tools, but their ability to detect designer benzodiazepines depends heavily on the specific assay's cross-reactivity. The table below summarizes findings from systematic studies on this issue.

Immunoassay General Performance for Designer BZDs Key Findings from Studies
KIMS II High degree of reactivity [1] Shows a high degree of reactivity for spiked parent substances and authentic urine specimens [1].
CEDIA High degree of reactivity [1] Along with KIMS II, shows the highest degree of reactivity; often includes enzymatic hydrolysis, improving detection [1].
HEIA High cross-reactivity generally observed [1] Generally high cross-reactivity was noted for a panel of 13 designer benzodiazepines in spiked samples [1].
EMIT II Plus Lower degree of reactivity [1] Shows the lowest degree of reactivity for both spiked standards and authentic urine samples [1].
ARK HS Benzodiazepine II Fairly high sensitivity [2] A newer immunoassay demonstrating high sensitivity (over 0.90) and good performance for traditional and some designer benzodiazepines [2].

> Critical Note: A major review highlighted that manufacturer package inserts for immunoassays often contain sparse cross-reactivity data for designer drugs, complicating the interpretation of screening results [3]. The specific cross-reactivity data for phenazolam (clobromazolam) is not detailed in the available studies, so dedicated in-house verification is strongly recommended.

Confirmatory Methods for this compound

For definitive identification and quantification, chromatographic techniques coupled with mass spectrometry are the gold standard.

  • Recommended Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS [4] [2]).
  • Sample Preparation: Common methods include solid-phase extraction (SPE) and liquid-liquid extraction (LLE). For urine samples, enzymatic hydrolysis with β-glucuronidase is often a necessary pretreatment to cleave glucuronide conjugates and detect the parent drug or metabolite [2].
  • Method Scope: A 2021 study validated an LC-MS/MS method that successfully detected 25 molecules, including traditional benzodiazepines, their metabolites, and designer benzodiazepines like flubromazepam [2]. Developing a similar targeted method for this compound is advisable.

Experimental Protocol: Verifying this compound Cross-Reactivity

This protocol can be used to empirically test the cross-reactivity of this compound in your immunoassay.

1. Principle: Determine the lowest concentration of this compound that causes a response equal to or greater than the assay's cutoff concentration for the target molecule [5]. 2. Materials: - Purified this compound analytical standard [6]. - Drug-free urine or blood matrix. - Commercial immunoassay kit and required instrumentation. - LC-MS/MS system for confirmation (optional but recommended). 3. Procedure: a. Prepare a stock solution of this compound and serially dilute it in the drug-free matrix to create a calibration curve spanning expected concentrations. b. Process these spiked samples according to the standard immunoassay protocol. c. Analyze the data to determine the apparent concentration (if quantitative) or the positive/negative result at each spike level. 4. Acceptance Criteria: A cross-reactive compound will produce a positive immunoassay result at a toxicologically relevant concentration.

The workflow for this verification process is outlined below.

G Start Start Verification Prep Prepare this compound Standard Dilutions Start->Prep RunIA Run Immunoassay Prep->RunIA Result Obtain Result RunIA->Result Decision Does result meet cutoff at relevant concentration? Result->Decision Confirm Confirm with LC-MS/MS Decision->Confirm Yes Doc Document Cross-Reactivity Decision->Doc No Confirm->Doc End End Doc->End

Technical Support FAQs

Q1: Our immunoassay screen is negative for benzodiazepines, but we have strong clinical suspicion of this compound use. How is this possible? This is a classic false negative result. It can occur if the specific immunoassay used (e.g., EMIT II Plus) has low or no cross-reactivity with this compound [1] [3]. Confirmation with a more specific method like LC-MS/MS is required in such cases [2].

Q2: Can computational methods help predict if this compound will cross-react with our assay? Yes. Chemoinformatic methods that calculate molecular similarity to the assay's target hapten can predict the probability of cross-reactivity [5]. Compounds with high 2D structural similarity (e.g., a high Tanimoto coefficient using MDL public keys) are more likely to cross-react. This can help prioritize compounds for empirical testing.

Q3: Why is enzymatic hydrolysis of urine samples recommended before immunoassay screening? Many benzodiazepines, including some designer ones, are extensively metabolized and excreted in urine as glucuronide conjugates [2]. Enzymatic hydrolysis with β-glucuronidase converts these conjugates back to the parent compound or free metabolite, significantly improving the assay's detection sensitivity [2].

References

Phenazolam metabolite identification challenges

Author: Smolecule Technical Support Team. Date: February 2026

Phenazolam Technical Overview

This compound (also known as Clobromazolam) is a designer benzodiazepine characterized by a triazolo ring fused to a benzodiazepine core, with bromine and chlorine substituents [1]. Its molecular formula is C₁₇H₁₂BrClN₄, and it has a molecular weight of 387.7 g/mol [1].

This structural profile is typical of triazolo-benzodiazepines, which are noted for their high affinity for GABAA receptors and potential for extended half-lives, increasing the risk of accumulation with repeated dosing [1]. The primary challenge in its detection stems from its low concentration in biological samples and the presence of structurally similar analogs in the drug supply [1] [2].


Frequently Asked Questions (FAQs)

FAQ 1: What are the primary metabolic pathways of this compound?

While specific human metabolic pathways for this compound are not yet fully characterized in the available literature, insights can be drawn from its structural class.

  • Predicted Pathways: Based on its structure and knowledge of similar triazolo-benzodiazepines like flubromazolam, its metabolism likely involves hydroxylation, demethylation, and subsequent glucuronidation [1] [3]. The bromine and chlorine substituents are expected to delay hepatic clearance, potentially leading to active metabolites [1].
  • Analytical Implication: A comprehensive analytical method should be able to detect not only the parent drug but also a range of phase I and phase II metabolites.
FAQ 2: Which analytical techniques are most effective for identifying this compound and its metabolites?

Due to low expected concentrations and complex sample matrices, highly sensitive and selective techniques are required. The following table compares the most relevant methods.

Technique Key Strength Key Limitation Best Use Case
LC-QTOF-MS [2] [4] Untargeted screening; accurate mass measurement for unknown ID; wide scope (>1200 drugs) High instrument cost; requires expert data interpretation Gold standard for non-targeted discovery of novel substances and metabolites [4].
LC-MS/MS (QqQ) [2] High sensitivity & specificity for targeted quantitation; fast Limited to pre-defined target list; may miss novel analogs Ideal for high-throughput, quantitative analysis of known targets.
GC-MS [5] [4] Robust, reliable; extensive spectral libraries Requires derivatization for some compounds; longer analysis time Reliable confirmatory testing, especially when coupled with LC methods.
High-Res Paper-Spray MS [2] Minimal sample prep; rapid analysis; trace detection in complex street-drug matrices Emerging technique; not yet widely established for metabolites Promising for direct, high-throughput screening of drug samples.

> Expert Recommendation: For the most comprehensive coverage, a combination of LC-QTOF-MS for untargeted screening and LC-MS/MS (QqQ) for sensitive quantification is considered the best practice in forensic and clinical toxicology [2] [4].

FAQ 3: What are the best practices for sample preparation from biological matrices?

Effective sample preparation is critical for isolating this compound from interfering compounds.

  • Recommended Technique: Solid-Phase Extraction (SPE) is widely used for benzodiazepines as it provides clean extracts and good analyte recovery from complex matrices like blood, plasma, and urine [5] [3].
  • Alternative Technique: Liquid-Liquid Extraction (LLE) is also a common and effective procedure, though it may require more optimization [5] [3].
  • Key Consideration: The choice of sample preparation technique must be optimized based on the specific biological matrix (e.g., whole blood, oral fluid, hair) and the downstream analytical instrument [5].

Troubleshooting & Experimental Protocols

Protocol 1: Untargeted Screening for this compound & Metabolites via LC-HRMS

This protocol is adapted from recent research using high-resolution mass spectrometry for novel psychoactive substances [2] [4].

G start Start: Sample Collection prep Sample Preparation • Weigh 0.5-2 mg • Dilute in methanol • Centrifuge start->prep lc Liquid Chromatography • Reversed-phase C18 column • Gradient elution prep->lc ms High-Resolution MS Analysis • Positive ion mode • Data-Dependent Acquisition (DDA) • m/z range: 50-600 lc->ms id Data Analysis & ID • Accurate mass & isotope patterns • In silico fragmentation • Library matching ms->id end Report id->end

  • Sample Preparation: Weigh 0.5-2 mg of sample (powder, pill, or biological tissue homogenate). Dilute in methanol to prepare a 1 mg/mL solution. Centrifuge, and further dilute the supernatant in an internal standard solution [2].
  • Liquid Chromatography: Use a reversed-phase C18 column. A binary mobile phase gradient is recommended (e.g., water and acetonitrile, both with 0.1% formic acid) to achieve optimal separation [2].
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI) in positive ion mode.
    • Mass Analyzer: Quadrupole Time-of-Flight (QTOF).
    • Data Acquisition: Use Data-Dependent Acquisition (DDA). This mode first conducts a full MS scan, then automatically selects the most intense ions for subsequent MS/MS fragmentation. This balances the depth of information with analysis time [2].
  • Data Analysis:
    • Use the accurate mass of the parent ion to propose a molecular formula.
    • Analyze the MS/MS fragmentation pattern.
    • Utilize in silico fragmentation software to predict possible structures.
    • Compare results with emerging spectral libraries where available [2].
Protocol 2: Solid-Phase Extraction (SPE) for Biological Samples

This is a generalized protocol for extracting benzodiazepines from blood or urine, based on established methodologies [5] [3].

  • Sample Pretreatment: Adjust the pH of the biological sample (e.g., blood, urine) to optimize binding, typically to a neutral or slightly basic pH. May require protein precipitation for blood samples.
  • Conditioning: Condition the SPE cartridge (e.g., mixed-mode) with methanol and a buffer.
  • Loading: Load the pretreated sample onto the cartridge.
  • Washing: Wash with a buffer and water to remove impurities.
  • Drying: Centrifuge or apply vacuum to dry the cartridge.
  • Elution: Elute the analytes with an organic solvent like ethyl acetate or a mixture of organic solvents.
  • Concentration: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in a mobile phase-compatible solvent for analysis.

Key Challenges & Risk Mitigation

The following table summarizes common experimental challenges and proposed solutions based on current research.

Challenge Potential Impact Mitigation Strategy
Low analyte concentration [1] False negatives; inability to detect metabolites. Use highly sensitive LC-MS/MS systems; employ concentration steps in sample prep.
Lack of reference standards [2] Cannot confirm identity or perform quantification. Rely on high-resolution MS for accurate mass and formula; use in silico fragmentation tools [2].
Complex sample matrix [2] Ion suppression; signal interference. Use robust sample clean-up (SPE); employ internal standards (preferably deuterated).
Structural similarity to analogs [1] Misidentification. Utilize high-resolution LC separation; rely on unique MS/MS fragment ions.

I hope this technical support guide provides a solid foundation for your work on this compound.

References

Phenazolam method selectivity specificity optimization

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Designer Benzodiazepines

Designer benzodiazepines share similar chemical structures and properties, allowing established methods to be adapted for new analogs like Phenazolam. The core approach combines efficient sample preparation with highly selective mass spectrometric detection [1] [2].

Sample Preparation Techniques Proper sample preparation is crucial for isolating analytes from complex biological matrices and minimizing interference [1].

Technique Principle Common Applications Key Considerations
Solid-Phase Extraction (SPE) [1] Analyte adsorption onto solid sorbent, washed, and eluted Blood, plasma, serum High purity; can be automated
Liquid-Liquid Extraction (LLE) [1] Partitioning of analyte between two immiscible liquids Various biological fluids Can be time-consuming; may co-extract impurities
Protein Precipitation Denaturation of proteins to release analytes Crude sample pre-treatment Fast but less selective; often combined with other methods

Detection and Quantification Methods Liquid or gas chromatography coupled with tandem mass spectrometry (LC-MS/MS or GC-MS) is the gold standard for definitive identification and accurate quantification of designer benzodiazepines in forensic and clinical toxicology [1] [2].

  • Chromatography: Separates the complex mixture of compounds in the sample.
    • LC-MS/MS: Typically uses reversed-phase columns (e.g., C18) [2]. Suitable for thermolabile compounds without derivatization.
    • GC-MS: Requires volatile compounds; may need derivatization to improve volatility and stability [1].
  • Mass Spectrometry: Provides high selectivity and sensitivity.
    • Multiple Reaction Monitoring (MRM): Specific transition from a precursor ion to a product ion is monitored for each analyte and confirmed with one or more additional transitions [2].

Experimental Protocol: LC-MS/MS Analysis of Benzodiazepines in Blood

This protocol, adapted from a method used for several designer benzodiazepines, can be a template for method development [2].

1. Sample Preparation (SPE)

  • Precipitation: Add 500 µL of acetonitrile or methanol to 500 µL of blood/plasma. Vortex mix for 30 seconds and centrifuge at 10,000 × g for 5 minutes.
  • SPE Procedure:
    • Conditioning: Condition a C18 SPE column with 2 mL methanol followed by 2 mL deionized water.
    • Loading: Load the supernatant from the protein precipitation step onto the column.
    • Washing: Wash with 2 mL of a mild buffer (e.g., 5% methanol).
    • Elution: Elute the analytes with 2 mL of a stronger solvent (e.g., acetonitrile with 2% ammonium hydroxide).
    • Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the dry residue in 100 µL of mobile phase (e.g., a mixture of ammonium formate buffer and methanol) for LC-MS/MS injection [2].

2. Instrumental Analysis (UHPLC-MS/MS)

  • Chromatography:
    • Column: Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) or equivalent.
    • Mobile Phase: (A) 5 mM Ammonium formate buffer (pH 5.0), (B) Acetonitrile.
    • Gradient: Start at 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.
    • Flow Rate: 0.5 mL/min.
    • Temperature: 60°C.
    • Injection Volume: 0.1 µL [2].
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Data Acquisition: Multiple Reaction Monitoring (MRM).
    • Operation: Optimize MS parameters (capillary voltage, desolvation temperature, gas flows) for standard solutions. For each analyte, establish at least two specific MRM transitions [2].

3. Method Validation Once a method for this compound is developed, it must be validated. Key parameters include:

  • Selectivity/Specificity: No interference from blank matrix at the retention time of the analyte.
  • Linearity and Calibration Curve: Analyze at least 5 calibration standards. The correlation coefficient (R²) should be >0.99.
  • Accuracy and Precision: Assess using quality control samples at low, medium, and high concentrations over multiple days.
  • Limit of Detection (LOD) and Quantification (LOQ).
  • Extraction Recovery and Matrix Effects: Evaluate by comparing the response of extracted samples to post-extraction spiked samples [2].

Troubleshooting Common Issues

Issue Possible Causes Potential Solutions
Poor Chromatographic Peaks Column degradation, mobile phase issues, ion suppression Use a guard column; freshly prepare mobile phase; optimize sample cleanup to reduce matrix effects.
Low Sensitivity Inefficient ionization, poor extraction recovery, matrix effects Optimize MS source parameters and MRM transitions; evaluate different SPE sorbents or elution solvents.
Inconsistent Results Instrument drift, incomplete sample preparation, hydrolysis of analyte Use stable isotope-labeled internal standards; ensure consistent and complete sample preparation steps.

Scientific Context and Workflow

The following diagram outlines the logical workflow for developing and validating an analytical method for a new substance when reference standards are unavailable.

G Start Start: Identify Need to Analyze this compound LitReview Literature Review for Structural Analogs Start->LitReview Hypothe Hypothesis: Method based on analogs (e.g., Clonazolam) LitReview->Hypothe Dev Method Development Hypothe->Dev SP Sample Preparation (SPE, LLE) Dev->SP MS LC-/GC-MS/MS Method Setup SP->MS Val Method Validation MS->Val Spec Specificity/ Selectivity Val->Spec Linearity Linearity & LOQ/LOD Spec->Linearity Acc Accuracy & Precision Linearity->Acc Apply Apply Method to Real Samples Acc->Apply Problem Encounter Problems Apply->Problem Potential Loop End Obtain Reliable Data Apply->End Troubleshoot Troubleshoot via FAQs and Guides Problem->Troubleshoot Troubleshoot->Dev Refine Method Troubleshoot->Apply

Frequently Asked Questions (FAQs)

Q1: What is the expected potency of this compound compared to alprazolam or clonazepam? Based on user reports from non-scientific forums, this compound is considered an extremely potent compound. Some estimates suggest:

  • Approximately 0.25 mg is equivalent to 1-2 mg of clonazepam [3].
  • Its potency is estimated to be several times that of alprazolam (Xanax), with reports ranging from 4 to 8 times more potent [3].

Q2: Why is there so little peer-reviewed data on this compound? Designer benzodiazepines like this compound are primarily produced for the illicit drug market as "research chemicals" and have never undergone formal pharmaceutical development [4]. This means their safety, toxicology, pharmacokinetics, and analytical standards are not available in the scientific literature, creating significant knowledge gaps and risks [4].

Q3: How can I ensure my method is selective for this compound? The highest selectivity is achieved by using tandem mass spectrometry (MS/MS). Monitor at least two specific precursor ion > product ion transitions for this compound. The ratio of these transitions should be consistent in both standards and real samples. Also, use chromatographic separation to distinguish this compound from other isobaric compounds or metabolites [2].

References

Phenazolam vs bromazolam structural activity relationship

Author: Smolecule Technical Support Team. Date: February 2026

Structural & Pharmacological Comparison

The core structural difference lies in the substitution on the phenyl ring at the 6-position of the triazolobenzodiazepine core. This alteration influences their physical properties, receptor binding, and metabolism.

Feature Bromazolam Phenazolam
IUPAC Name 8-bromo-6-phenyl-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine [1] 8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine [2] [3]
Molecular Formula C₁₇H₁₃BrN₄ [1] C₁₇H₁₂BrClN₄ [2] [3]
Molecular Weight 353.223 g·mol⁻¹ [1] 387.67 g·mol⁻¹ [3]
Structural Difference Phenyl group at R6 2-chlorophenyl group at R6
GABAA Binding Affinity (Ki, nM) α1: 2.81; α2: 0.69; α5: 0.62 [1] No quantitative data available [4]
Reported Potency (vs. Alprazolam) Similar potency (common dose 1-2 mg) [1] Anecdotally more potent; ~2x alprazolam potency [5]
Primary Metabolic Pathways CYP3A4, CYP2C19, CYP2B6 (Phase I); UGT1A4, UGT2B10 (Phase II) [1] No specific data available. Likly similar to bromazolam but influenced by chlorine substitution.

The following diagram illustrates the core structure and the key difference at the R6 position.

G compound        Triazolobenzodiazepine Core Structure8-bromo-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepineR6 PositionDefining Structural Difference     bromazolam        BromazolamR6 Group:PhenylFormula:C₁₇H₁₃BrN₄     compound:r6->bromazolam Phenyl This compound        PhenazolamR6 Group:2-ChlorophenylFormula:C₁₇H₁₂BrClN₄     compound:r6->this compound 2-Chlorophenyl

Key implications of the structural difference:

  • Electron Withdrawal & Binding: The chlorine atom on this compound's phenyl ring is a strong electron-withdrawing group. This can alter the electron density of the core structure, potentially increasing the compound's affinity for the GABAA receptor's benzodiazepine site compared to the simple phenyl ring in bromazolam, which may explain anecdotal reports of higher potency [4] [5].
  • Metabolic Profile: Both drugs are primarily metabolized by CYP450 enzymes [1]. The chlorine atom can block or alter the site of metabolism (e.g., hydroxylation) on the phenyl ring, potentially leading to a different metabolic profile and half-life compared to bromazolam. Specific data for this compound is needed to confirm this.

Key Experimental Data & Protocols

For bromazolam, some quantitative data is available from scientific literature. The following table summarizes a key receptor binding assay protocol and its findings, which could serve as a template for characterizing this compound.

Aspect Experimental Details
Objective Determine binding affinity (Ki) of bromazolam at human GABAA receptor subtypes [1].

| Experimental Protocol | 1. Receptor Preparation: Use cell membranes expressing recombinant human GABAA receptors (e.g., α1β2γ2, α2β2γ2, α5β2γ2 subtypes). 2. Radioligand Binding: Incubate receptor preparation with a known radiolabeled benzodiazepine (e.g., [³H]Flunitrazepam) and increasing concentrations of the test compound (bromazolam). 3. Measurement: Measure the displacement of the radioligand by the test compound using scintillation counting. 4. Data Analysis: Use nonlinear regression analysis (e.g., one-site competition model) to calculate the inhibition constant (Ki). | | Key Results | Bromazolam showed high, sub-nanomolar affinity for α2 and α5 subunits, and low nanomolar affinity for α1 [1]. |

Research Implications & Gaps

The available information, summarized above, highlights several critical research gaps:

  • Missing Quantitative Data for this compound: A direct, experimental comparison of binding affinity and functional potency between the two compounds is lacking. The anecdotal potency reports for this compound require scientific validation [5].
  • Metabolic Characterization: The complete Phase I and Phase II metabolic pathways of this compound are unknown. A study analogous to the one performed for bromazolam is necessary to identify its metabolites and the enzymes involved [1].
  • In Vivo Pharmacology: Data on the duration of action, safety profile, and dependence liability of this compound in controlled studies is absent. This information is crucial for understanding its overall risk-benefit profile [6] [4].

References

Phenazolam potency comparison traditional benzodiazepines

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Pharmacology of Traditional Benzodiazepines

For reference, here is key pharmacological data for common benzodiazepines, which can serve as a baseline for any new compound analysis.

Table: Pharmacological Profile of Traditional Benzodiazepines [1]

Benzodiazepine Onset of Action (minutes) Half-life (hours, including active metabolites) Comparative Oral Dose (mg, per Ashton Manual)
Alprazolam (Xanax) 15 - 30 6 - 20 0.5 mg
Chlordiazepoxide (Librium) 15 - 30 5 - 100 10 mg
Clonazepam (Klonopin) 15 - 30 18 - 39 0.5 mg
Diazepam (Valium) 0 - 15 20 - 100 10 mg
Lorazepam (Ativan) 15 - 30 10 - 20 1 mg
Oxazepam (Serax) 30 - 60 3 - 21 15 mg
Temazepam (Restoril) 30 - 60 10 - 20 30 mg

Mechanism of Action & Experimental Pathways

Benzodiazepines exert effects by enhancing GABAergic inhibition in the central nervous system. The diagrams below outline the core mechanism and a general experimental workflow for profiling a new benzodiazepine.

G cluster_pathway Benzodiazepine Signaling Pathway GABA GABA GABAAR GABA-A Receptor (α-γ subunit interface) GABA->GABAAR BZD BZD BZD->GABAAR Cl Cl- Ion Influx GABAAR->Cl Effect Neuronal Hyperpolarization (CNS Inhibition) Cl->Effect

Diagram 1: Benzodiazepine Signaling Pathway. BZDs bind at the α-γ interface of the GABA-A receptor, acting as positive allosteric modulators to enhance GABA-induced chloride ion influx, leading to neuronal hyperpolarization and CNS inhibition [2] [3] [4].

G Start Compound Identification (e.g., Phenazolam) Step1 In Vitro Binding Assays (Receptor Affinity) Start->Step1 Step2 Functional Potency Assays (e.g., EC₅₀ in Electrophysiology) Step1->Step2 Step3 In Vivo Behavioral Profiling (Anxiolysis, Sedation, etc.) Step2->Step3 Step4 Pharmacokinetic Studies (Absorption, Metabolism, Half-life) Step3->Step4 End Safety and Toxicity Profile Step4->End

Diagram 2: Generalized Experimental Workflow for Benzodiazepine Profiling. A standard approach involves sequential testing from molecular receptor binding to in vivo effects and pharmacokinetics [5] [6] [3].

References

Chemical and Pharmacological Profile of Flubromazolam

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available data on flubromazolam from scientific literature. No equivalent data for phenazolam was found in the search results.

Characteristic Flubromazolam
Structural Class Triazolobenzodiazepine (TBZD); triazolo-analogue of flubromazepam [1] [2]
Chemical Name 8-bromo-6-(2-fluorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine [1] [2]
Molecular Formula C₁₇H₁₂BrFN₄ [2]
Molecular Weight 371.213 g·mol⁻¹ [2]
Primary Molecular Target Positive allosteric modulator of the GABAA receptor [1]
Reported Potency Highly potent; significant sedation at 0.5 mg [3] [2]
Reported Clinical Effects Heavy hypnosis/sedation, long-lasting amnesia, anxiolysis, muscle relaxation, euphoria, loss of control, rapid tolerance development [1] [3]
Toxicity & Overdose Life-threatening reactions observed at 3 mg; can cause prolonged coma, respiratory failure, bradycardia, and rhabdomyolysis [3] [2]
Metabolism Substrate of Cytochrome P450 3A4/5 (CYP3A4/5); major metabolites are α-hydroxy-flubromazolam and 4-hydroxy-flubromazolam [3]
Legal Status (Example) In the U.S., it is temporarily placed in Schedule I (as of July 2023 until at least July 2026) [2]

The search results contained a single, non-quantitative reference to this compound. A June 2025 report from a substance checking service in Canada listed one sample that was expected to be this compound and confirmed its presence, indicating it is a substance with recognized use [4].

Experimental Data and Analytical Protocols

For researchers, understanding the methodologies used to study these substances is crucial. The following table outlines key experimental approaches identified for flubromazolam.

Experimental Aspect Reported Protocols & Findings for Flubromazolam
Pharmacokinetic Studies In vitro half-life: 182 minutes. Terminal elimination half-life in vivo estimated at 10-20 hours. Drug interactions (e.g., with CYP3A4 inhibitors like fluoxetine) can prolong duration of action [3].
Analytical Detection Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the primary method for confirmation and quantification in biological matrices like serum and urine [3].
Toxicology & Case Reports Analyses of serum concentrations in documented cases: 59 ng/mL (in deep coma), 7.4 ng/mL and 8.6 ng/mL (in a sedated, healthy volunteer) [3].

Proposed Mechanism of Action for Designer Benzodiazepines

While the exact binding for each analog may vary, designer benzodiazepines like flubromazolam are understood to exert their effects through the GABAA receptor. The diagram below illustrates this general signaling pathway.

G cluster_effects Observed Effects DBZD Designer Benzodiazepine (e.g., Flubromazolam) GABAA_Receptor GABAA Receptor DBZD->GABAA_Receptor  Binds to allosteric site  on α and γ subunits   GABA GABA (Endogenous Neurotransmitter) GABA->GABAA_Receptor  Binds to site  on β subunits   ChlorideChannel Chloride Channel (Cl⁻) GABAA_Receptor->ChlorideChannel  Conformational Change   CellularEffect Cellular Effect ChlorideChannel->CellularEffect  Increased Cl⁻ influx   ClinicalEffect Clinical/Systemic Effect CellularEffect->ClinicalEffect  Neuronal Hyperpolarization  Enhanced CNS Inhibition   Effect1 • Sedation & Hypnosis • Anterograde Amnesia Effect2 • Anxiolysis • Muscle Relaxation Effect3 • Anticonvulsant Action

Research Implications and Data Gaps

The disparity in available data highlights a common challenge in researching novel psychoactive substances (NPS).

  • Flubromazolam's Profile: The data confirms flubromazolam is a high-potency, long-acting triazolobenzodiazepine with a narrow safety margin and significant potential for adverse effects, particularly when mixed with other CNS depressants [1] [3] [5].
  • The this compound Gap: The lack of peer-reviewed data on this compound's structure, potency, and pharmacokinetics makes a scientific comparison impossible with current search results. Its mention in drug checking reports confirms its existence in the unregulated market but does not provide scientific parameters [4].
  • Broader NPS Challenge: This situation exemplifies the "cat-and-mouse game" in the NPS field, where new compounds appear rapidly, outpacing the scientific community's ability to characterize their safety and toxicology [5].

To proceed with your comparison guide, you may need to consult specialized forensic and toxicology databases directly or await the publication of primary research on this compound.

References

Phenazolam triazolam comparative pharmacology

Author: Smolecule Technical Support Team. Date: February 2026

Triazolam at a Glance

The table below summarizes the key pharmacological and clinical data for triazolam, synthesized from the available research [1] [2] [3].

Parameter Triazolam Data
Drug Class Triazolobenzodiazepine [2]
Primary Indication Short-term treatment of insomnia; pre-procedural anxiolysis (e.g., in dentistry) [2] [4]
Key Molecular Targets GABAA Receptor (positive allosteric modulator); Benzodiazepine binding site [5]
Efficacy (vs. Placebo) Acute Treatment: Superior to placebo (SMD: 0.36–0.83) [1]. Sleep Laboratory Results: Effective in reducing sleep onset latency and increasing total sleep time [3].
Common Adverse Events Anterograde amnesia, drowsiness, dizziness, confusion, psychomotor impairment, rebound insomnia upon discontinuation [2] [4].
Tolerability & Safety Higher incidence of adverse events vs. placebo [1]. Higher dropouts due to side-effects than eszopiclone, daridorexant, and suvorexant [1]. Boxed FDA warning for risks of abuse, dependence, and withdrawal [2].
Pharmacokinetics Half-life: 1.5 - 5.5 hours [2] [5]. Onset of Action: 15-30 minutes [2]. Metabolism: Primarily hepatic via CYP3A4 [2] [5]. Active Metabolites: α-Hydroxytriazolam (minor significance) [6] [2].

Experimental Data and Methodologies for Triazolam

The data in the table above is derived from rigorous clinical trials. Here are the methodologies behind some key findings:

  • Efficacy in Acute Insomnia: The conclusion that triazolam is superior to placebo comes from a large systematic review and network meta-analysis of 154 randomized controlled trials (RCTs). The primary outcome was efficacy, measured by patient self-rated quality of sleep, presented as a Standardized Mean Difference (SMD) [1].
  • Residual "Hangover" Effects: The finding that triazolam can cause next-day impairment is supported by a meta-analysis cited in its profile. These studies typically use standardized psychomotor and cognitive tests (e.g., digit symbol substitution, reaction time tests) administered to subjects the morning after drug intake [2].
  • Comparative Safety and Tolerability: The data showing triazolam has more dropouts due to side-effects than other hypnotics (eszopiclone, daridorexant) also comes from the aforementioned network meta-analysis. The safety outcome was measured by the number of patients with at least one adverse event and the number who discontinued the study due to adverse events, analyzed using odds ratios (OR) [1].

The Challenge with Phenazolam Data

This compound presents a significant data gap for researchers:

  • Status as a Designer Drug: this compound (also known as clobromazolam) is a novel benzodiazepine that was first synthesized in the 1980s but was never developed for medical use [7]. It has emerged on the illicit drug market as a designer drug [8].
  • Severe Lack of Clinical Data: There are no published clinical trials, pharmacokinetic studies, or controlled human experiments for this compound in the scientific literature accessed. The available information is primarily from forensic and toxicology reports identifying its presence in seized drug samples [7] [8].
  • Inferred Mechanism and Risks: Based on its structural similarity to other benzodiazepines like triazolam and bromazolam, it is presumed to act as a potent sedative and hypnotic by potentiating the GABAA receptor [7] [8]. Its use has been linked to adverse events and fatalities, commonly when combined with other CNS depressants like opioids and alcohol [8].

Proposed Signaling Pathway and Experimental Workflow

Since a direct comparison is not feasible, the following diagram illustrates the shared mechanism of action for benzodiazepines and a proposed workflow for generating comparative data.

G BZD Benzodiazepine (e.g., Triazolam) BZD_Site BZD Binding Site on GABAₐ Receptor BZD->BZD_Site  Binds to Channel Chloride Channel (Cl⁻) BZD_Site->Channel  Allosteric Enhancement GABA GABA GABA->BZD_Site  Binds to Hyperpolarization Hyperpolarization Channel->Hyperpolarization  Increased Cl⁻ Influx Subgraph1        Shared Molecular MechanismBenzodiazepines bind to their site on the GABAₐ receptor, which enhances the effect of the neurotransmitter GABA.     Reduced Neuronal\nExcitability Reduced Neuronal Excitability Hyperpolarization->Reduced Neuronal\nExcitability  Leads to Sedation, Anxiolysis,\nHypnosis, Amnesia Sedation, Anxiolysis, Hypnosis, Amnesia Reduced Neuronal\nExcitability->Sedation, Anxiolysis,\nHypnosis, Amnesia  Clinical Effects

G Subgraph2        Proposed Workflow for Comparative PharmacologyA methodology to generate the missing comparative data between a licensed and a novel benzodiazepine.     Start 1. In Vitro Binding & Functional Assays A1 Receptor Binding Affinity (GABAₐ Receptor Subtypes) Start->A1 A2 Functional Potency & Efficacy (e.g., Chloride flux, electrophysiology) Start->A2 Step2 2. In Vivo Animal Studies A1->Step2 A2->Step2 B1 Pharmacokinetic Profiling (T½, Tmax, Cmax, AUC) Step2->B1 B2 Behavioral Models (Locomotor activity, anticonvulsant, anxiolytic tests) Step2->B2 Step3 3. Controlled Human Trials B1->Step3 B2->Step3 C1 Phase I: Safety, Tolerability, & PK Step3->C1 C2 Phase II/III: Efficacy (e.g., sleep polysomnography) and Comparative Safety Step3->C2 Comprehensive\nComparative Profile Comprehensive Comparative Profile C1->Comprehensive\nComparative Profile C2->Comprehensive\nComparative Profile

Research Implications and Data Gaps

The profound lack of data on this compound versus the well-established profile of triazolam highlights critical challenges:

  • Reliance on Structural Analogy: In the absence of experimental data, the effects of designer benzodiazepines are often inferred from their structural similarities to approved drugs. This is a significant limitation for risk assessment and clinical management.
  • Unknown Potency and Selectivity: It is unknown whether this compound is more or less potent than triazolam, or if it has a different binding affinity for various GABAA receptor subtypes, which could alter its effect profile.
  • Public Health Risk: The existence of such data-poor but biologically active compounds poses a substantial public health risk, as their pharmacology and toxicology are not understood.

References

Phenazolam designer benzodiazepine receptor affinity

Author: Smolecule Technical Support Team. Date: February 2026

Clarification on Phenazolam

It is important to first clarify that the compound mentioned in your query, "this compound," is not found in the scientific or regulatory documents I reviewed. The search results consistently refer to a closely related compound named Phenazepam [1].

Phenazepam is a benzodiazepine developed in the 1970s and is characterized by a bromine substitution at the R7 position of its benzyl ring [1]. The following table summarizes its key profile information.

Property Description
IUPAC Name 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one [1]
Molecular Formula C₁₅H₁₀BrClN₂O [1]
Molecular Weight 349.61 g·mol⁻¹ [1]
Main Therapeutic Uses Anxiety, neurosis-like conditions, insomnia, alcohol withdrawal syndrome, epilepsy (occasionally), muscle spasticity [1]

| Legal Status (Examples) | • US: Unscheduled at the federal level (not FDA-approved), but illegal for human consumption; Schedule I in Louisiana [1]. • UK: Class C drug [1]. • China: Controlled substance [1]. |

Benzodiazepine Receptor Binding in General

While specific data for phenazepam is limited, the general mechanism of benzodiazepines is well-established. The following diagram illustrates the core binding mechanism shared by classical benzodiazepines.

G cluster_receptor GABA-A Receptor Complex A Benzodiazepine Drug B Binds to GABA-A Receptor (α+/γ2- interface) A->B C Allosteric Modulation B->C D Increased Chloride Ion (Cl⁻) Influx C->D E Neuronal Hyperpolarization D->E F CNS Depression (Anxiolytic, Sedative, Anticonvulsant effects) E->F GABA GABA Binding Site (α/β interface) Pore Chloride Channel GABA->Pore Opens BDZ Benzodiazepine Site (α/γ interface) BDZ->GABA Potentiates

Benzodiazepines act as positive allosteric modulators of the GABAₐ receptor [2] [3]. They bind specifically to a site formed at the extracellular interface of the α (α1, α2, α3, or α5) and γ2 subunits [4] [5]. This binding increases the receptor's affinity for GABA, enhancing GABA-induced chloride ion flux, which leads to neuronal hyperpolarization and reduced excitability [4] [2].

References

Phenazolam GABA A receptor binding affinity

Author: Smolecule Technical Support Team. Date: February 2026

The Binding Site and Basis for Comparison

Benzodiazepines like Phenazolam exert their effects by binding as positive allosteric modulators to a specific site on GABAA receptors [1] [2].

  • The Canonical Binding Site: This high-affinity site is located at the extracellular interface between an α (α1, α2, α3, or α5) and a γ2 (usually γ2) subunit [3] [2] [4].
  • Key Structural Determinant: A critical histidine residue (e.g., His101 in α1) on the α subunit is essential for high-affinity binding of classical benzodiazepines. Subtypes containing α4 or α6 subunits (which have an arginine in this position) are typically benzodiazepine-insensitive [2].
  • Mechanism of Action: Binding at this site increases the frequency of the chloride channel's opening when GABA is present, enhancing inhibitory signaling in the nervous system [3].

Experimental Protocols for Profiling Binding

The following table summarizes standard experimental approaches used in the search results to determine the binding properties and functional effects of benzodiazepines.

Method Primary Measured Outcome Typical Experimental Setup (from search results)
Radioligand Displacement [4] Apparent binding affinity (IC50/Ki) Recombinant GABAA receptors (e.g., expressed in HEK293 cells); competition against a radioactive benzodiazepine like [³H]flunitrazepam.
Two-Electrode Voltage Clamp (TEVC) [5] [4] Functional potentiation (EC50) GABA-induced chloride currents measured in Xenopus laevis oocytes expressing specific GABAA receptor subtypes; modulation by the test compound is measured at low GABA concentrations (EC3-5).
Cryo-Electron Microscopy (Cryo-EM) [6] Precise binding mode and protein-ligand interactions Structures of full-length human GABAA receptors (e.g., α1β3γ2L) reconstituted in lipid nanodiscs and solved with bound benzodiazepines like diazepam or alprazolam.

A Framework for Your this compound Guide

Since quantitative data for this compound is not publicly available, here is a potential pathway and framework you could use to build your comparison.

The diagram below outlines the key stages and decision points in the experimental workflow for characterizing a benzodiazepine's binding and function, based on the methodologies from the search results.

G cluster_1 Binding Profiling cluster_2 Functional Characterization cluster_3 Structural Analysis start Start: Characterize New Benzodiazepine (e.g., this compound) radioligand Radioligand Displacement Assay start->radioligand analyze_binding Analyze Binding Affinity (Ki/IC50) Across Receptor Subtypes radioligand->analyze_binding tevc Two-Electrode Voltage Clamp (TEVC) analyze_binding->tevc analyze_function Analyze Functional Potency (EC50) and Efficacy (% GABA Enhancement) tevc->analyze_function cryoem Cryo-EM Structure Determination analyze_function->cryoem analyze_structure Analyze Binding Mode and Molecular Interactions cryoem->analyze_structure compare Compare Data Against Reference Compounds (e.g., Diazepam) analyze_structure->compare conclusion Conclusion: Define Binding Affinity, Subtype-Selectivity, and Functional Profile compare->conclusion

To construct your guide, I suggest the following steps:

  • Acknowledge the Data Gap: Clearly state that specific, peer-reviewed binding affinity values (Ki or IC50) for this compound are not available in the public scientific literature, which is a common situation for research chemicals.
  • Leverage Structural Analogy: this compound is a triazolobenzodiazepine, structurally related to compounds like alprazolam and triazolam. Your guide can use data from these well-studied analogs as a reference point for expected binding potency and subtype interactions [7] [6] [4].
  • Focus on Methodology: Emphasize the experimental protocols (as outlined in the table and diagram above) that would be used to determine the missing values. This provides researchers with a clear roadmap for generating the necessary data.
  • Highlight Key Comparative Factors: When comparing benzodiazepines, the critical factors beyond simple affinity are receptor subtype selectivity (e.g., affinity for α1 vs. α2/3 vs. α5-containing receptors) and binding mode (as different chemotypes can bind in distinct orientations [4]).

References

Phenazolam vs pharmaceutical benzodiazepines detection

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Benzodiazepine Detection

The core methods for detecting benzodiazepines in forensic and clinical settings are well-established. The table below summarizes these techniques, which are applicable to both pharmaceutical and designer benzodiazepines like Phenazolam [1].

Method Category Specific Techniques Common Applications & Notes
Chromatography LC-MS/MS, GC-MS, HPLC Gold standard for confirmation; high sensitivity and specificity; can quantify multiple compounds [1] [2].
Immunoassay ELISA, FPIA, LFA (dipstick tests) High-throughput initial screening; can have cross-reactivity issues, leading to false negatives for some benzos [1] [3] [4].
Spectroscopy NMR, FTIR Provides structural identification; FTIR used in point-of-care drug checking, but has low sensitivity for benzos in mixtures [1] [4].

Key Challenges in Detecting this compound

While the general methods above apply, this compound and other designer benzodiazepines present specific challenges that are not always as pronounced for regulated pharmaceuticals.

  • Lack of Standardized Immunoassays: Commercial immunoassays are typically optimized for common pharmaceutical benzodiazepines. Designer drugs like This compound may not be detected by these screening tests due to poor cross-reactivity, leading to false negatives unless more specific confirmatory methods are used [1] [4].
  • Need for Advanced Confirmation: The definitive identification and quantification of this compound require advanced techniques like LC-MS/MS or GC-MS. These methods are necessary to distinguish it from other structurally similar benzodiazepines and to detect it at low concentrations [1] [2] [5].
  • Complexity of Illicit Drug Supply: this compound is increasingly found as an adulterant in the unregulated opioid supply. This poses a significant public health risk, as its presence may be unexpected and it can compound respiratory depression when combined with opioids [6] [4] [7].

Example Protocol: LC-MS/MS Detection in Blood

The following workflow, based on a 2025 study, outlines a validated method for detecting a wide panel of benzodiazepines and Z-drugs in blood, which would be capable of identifying this compound [2]. This illustrates the level of detail required for a reliable analytical method.

G cluster_validation Validation Parameters start Start: 0.5 mL Blood Sample step1 Liquid-Liquid Extraction (LLE) with 2 mL solvent start->step1 step2 Chromatographic Separation PFP Column, 9 min gradient step1->step2 step3 Mass Spectrometry Detection MRM mode step2->step3 end Result: Identification & Quantification step3->end v1 Selectivity v2 Sensitivity: LOD 0.2 ng/mL v3 Linearity: R² ≥ 0.99 v4 Precision & Accuracy v5 Matrix Effect & Recovery

Methodology Details [2]:

  • Sample Preparation: A 0.5 mL blood sample undergoes liquid-liquid extraction (LLE) with 2 mL of extraction solvent.
  • Chromatography: Separation is achieved on a pentafluorophenylpropyl (PFPP) column using a 9-minute gradient with mobile phases of (A) water with 0.1% formic acid, 5% acetonitrile, and 20 mmol/L ammonium acetate and (B) acetonitrile.
  • Detection: Analysis is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode.
  • Validation: The method was validated for:
    • Selectivity: No interference from other compounds.
    • Sensitivity: Limit of detection (LOD) of 0.2 ng/mL and lower limit of quantification (LLOQ) of 0.5 ng/mL.
    • Linearity: A correlation coefficient (R²) of ≥ 0.99.
    • Precision and Accuracy: Both within acceptable limits (<20%).
    • Matrix Effects and Recovery: Recoveries for most analytes were over 50%.

Research Implications and Future Directions

For researchers and scientists, the key takeaway is that while robust methods exist, the evolving landscape of designer drugs demands continuous method updates and vigilance.

  • Expand Targeted Compound Panels: When developing or validating LC-MS/MS or GC-MS methods, it is crucial to include emerging designer benzodiazepines like this compound, bromazolam, and others in the target list [2] [6].
  • Interpret Point-of-Care Results Cautiously: Be aware that rapid tests like immunoassay strips or FTIR may fail to detect this compound, especially in complex mixtures. A negative screening result does not rule out its presence [4].
  • Reference Materials: Analytical reference standards for this compound are available commercially for research and forensic applications [5].

References

Phenazolam pharmacokinetics comparison similar compounds

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Comparison of Phenazolam and Analogues

The table below summarizes the known or inferred pharmacokinetic parameters of this compound and several related benzodiazepines. Data for this compound itself is extremely scarce and is primarily inferred from its chemical structure and user reports.

Compound Main Metabolic Pathway Half-Life (Hours) Key Active Metabolites Protein Binding Notes
This compound [1] Data lacking; likely hepatic (CYP450) Data lacking Data lacking Data lacking A triazolobenzodiazepine; potent sedative and hypnotic. Pharmacokinetics are not defined in the literature [1].
Flubromazolam [2] Data lacking Data lacking Data lacking Data lacking A triazolo-analogue of flubromazepam; noted for heavy sedation, amnesia, and rapid tolerance development [2].
Clonazolam [2] Data lacking Data lacking Data lacking Data lacking A triazolo-analogue of clonazepam; reported to be over twice as potent as alprazolam [2].
Alprazolam [3] [4] Hepatic (CYP3A4) to α-hydroxyalprazolam and 4-hydroxyalprazolam 11.2 (mean) Yes (α-hydroxyalprazolam) 80% Rapidly absorbed; peak plasma concentration in 1-2 hours [3] [4].
Lorazepam [5] [6] [7] Direct glucuronidation (UGT) to lorazepam glucuronide 12 - 14 No (inactive metabolite) ~90% Not a CYP450 substrate; preferred in hepatic impairment or certain drug interactions [5] [6] [7].
Flunitrazepam [8] Hepatic (CYP3A4) to 7-aminoflunitrazepam and desmethylflunitrazepam 18 - 26 Yes (7-aminoflunitrazepam, desmethylflunitrazepam) Data lacking Long duration due to active metabolites; lipophilic [8].

Inferred Properties and Experimental Data Gaps

For compounds like this compound with no clinical data, researchers rely on chemical analogy and user reports.

  • Structural Activity Relationships (SARs): this compound is a triazolobenzodiazepine, a class known for high potency and increased affinity for the GABA-A receptor due to the fused triazolo ring [9] [2]. The addition of electron-withdrawing groups (like bromine in flubromazolam or chlorine in this compound and clonazolam) at the R8 position further increases this receptor affinity [9].
  • Potency and Effects: Based on user reports from online psychoactive substance communities, potent triazolobenzodiazepines like flubromazolam and clonazolam are associated with powerful sedation, long-lasting amnesia, and rapid development of tolerance [2]. This compound is expected to share this high-potency profile.
  • Metabolic Pathway Inference: The triazolobenzodiazepines alprazolam and flunitrazepam are primarily metabolized by the Cytochrome P450 3A4 (CYP3A4) enzyme [4] [8]. It is highly probable that this compound and its analogues (flubromazolam, clonazolam) are also substrates for CYP3A4, though this remains experimentally unconfirmed.

Proposed Experimental Protocols for Characterization

Given the lack of data, here are standard methodologies that could be applied to characterize this compound's pharmacokinetics.

In Vitro Metabolic Stability and Metabolite Identification
  • Objective: To identify the primary enzymes involved in this compound metabolism and its major metabolites.
  • Methodology:
    • Incubation: Incubate this compound with pooled human liver microsomes (HLMs) or recombinant CYP450 enzymes (e.g., CYP3A4) in the presence of NADPH.
    • Termination: Stop the reaction at predetermined time points (e.g., 0, 15, 30, 60 minutes) with an acetonitrile solution.
    • Analysis: Use Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS) to separate and analyze the samples.
    • Identification: Monitor the depletion of this compound over time to calculate intrinsic clearance. Use HRMS to detect and propose structures for metabolite species based on mass shifts.
Pharmacokinetic Study in an Animal Model
  • Objective: To determine fundamental PK parameters like half-life and clearance.
  • Methodology:
    • Dosing: Administer a single dose of this compound (e.g., intravenously for absolute bioavailability, and orally) to laboratory animals (e.g., rats).
    • Sampling: Collect serial blood plasma samples at multiple time points post-administration.
    • Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
    • Compartmental Modeling: Analyze the concentration-time data using non-compartmental methods to estimate parameters: Area Under the Curve (AUC), Clearance (CL), Volume of Distribution (Vd), and Elimination Half-Life (t½).

The diagram below visualizes the workflow for this in vivo pharmacokinetic study.

G Start Start: Animal Model Dosing Single Dose Administration (IV and Oral) Start->Dosing Sampling Serial Blood Plasma Collection Dosing->Sampling Analysis LC-MS/MS Bioanalysis (Quantify Concentration) Sampling->Analysis Modeling Non-Compartmental Analysis (NCA) Analysis->Modeling Params PK Parameter Estimation (AUC, CL, Vd, t½) Modeling->Params

Visualizing the Inferred Mechanism of Action

This compound, like all benzodiazepines, is believed to exert its effects by binding to the GABA-A receptor. The following diagram illustrates this mechanism and the structural features that influence its potency.

G cluster_0 Key Structural Features This compound This compound Binding GABAA GABA-A Receptor (α-γ subunit interface) This compound->GABAA Chloride Chloride Ion (Cl⁻) Influx ↑↑ GABAA->Chloride Effect Neuronal Hyperpolarization & Membrane Stabilization Chloride->Effect Structural Structural Modifiers A Triazolo Ring ↑ Potency & ↑ Receptor Affinity Structural->A B 8-Bromo Substituent (Electron-Withdrawing) ↑ Receptor Affinity Structural->B A->this compound B->this compound

Key Conclusions for Researchers

  • Significant Data Gap: A profound lack of peer-reviewed, experimental pharmacokinetic data exists for this compound, which is a critical barrier to understanding its full toxicological profile [9] [1] [2].
  • High-Risk Profile: Based on its structural class and reports from user communities, this compound is expected to be a high-potency benzodiazepine with a significant risk of severe sedation, amnesia, respiratory depression (especially with other CNS depressants), and rapid development of dependence [9] [2].
  • Research Imperative: The characterization of this compound's absorption, distribution, metabolism, and excretion, using the proposed experimental protocols, is essential for public health and forensic science.

References

×

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Exact Mass

385.99339 Da

Monoisotopic Mass

385.99339 Da

Heavy Atom Count

23

UNII

2AVB9ZZ4ZS

Other CAS

87213-50-1

Wikipedia

Phenazolam

Dates

Last modified: 04-14-2024

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